Product packaging for 2-Methoxy-5-(trifluoromethyl)benzaldehyde(Cat. No.:CAS No. 146539-83-5)

2-Methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B115459
CAS No.: 146539-83-5
M. Wt: 204.15 g/mol
InChI Key: WFRURKYDETYZGF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O2 B115459 2-Methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 146539-83-5

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRURKYDETYZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381357
Record name 2-Methoxy-5-(trifluoromethyl)benzaldehyde
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146539-83-5
Record name 2-Methoxy-5-(trifluoromethyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(trifluoromethyl)benzaldehyde
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Foundational & Exploratory

Nuclear Magnetic Resonance Spectral Analysis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Methoxy-5-(trifluoromethyl)benzaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted dataset based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and related aromatic aldehydes.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups, combined with the electron-donating effect of the methoxy group, results in a predictable distribution of chemical shifts for the aromatic protons and carbons.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data is summarized in Table 1. The predictions are based on the analysis of related compounds such as 2-methoxybenzaldehyde and various trifluoromethyl-substituted aromatic molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.4s-H-7 (Aldehyde)
~7.9d~2.0H-6
~7.8dd~8.5, 2.0H-4
~7.2d~8.5H-3
~4.0s-H-8 (Methoxy)

Note: Predicted values are based on analogous compounds and may vary slightly in experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data, including the characteristic quartet for the trifluoromethyl carbon due to ¹J-coupling with fluorine, is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~189s-C-7 (Aldehyde)
~162s-C-2
~135s-C-1
~133d~4C-6
~129q~32C-5
~124q~272C-9 (CF₃)
~123d~4C-4
~114s-C-3
~56q-C-8 (Methoxy)

Note: Predicted values are based on analogous compounds and may vary in experimental conditions. The trifluoromethyl carbon (C-9) will appear as a quartet with a large coupling constant.

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Parameters
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

    • Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to observe quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually phase the transformed spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts and multiplicities.

Visualizations

The following diagrams illustrate the chemical structure, the expected proton and carbon environments, and the logical workflow for NMR analysis.

G Chemical Structure and Atom Numbering cluster_molecule C1 C1 C2 C2 C1->C2 C7 C7 (CHO) C1->C7 C3 C3 C2->C3 O1 O C2->O1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C9 C9 (CF3) C5->C9 C6->C1 C8 C8 (OCH3) O1->C8 F1 F C9->F1 F2 F C9->F2 F3 F C9->F3

Caption: Structure of this compound with atom numbering.

G ¹H and ¹³C NMR Signal Assignments cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H7 H-7 (Aldehyde) ~10.4 ppm (s) C7 C-7 (C=O) ~189 ppm H7->C7 correlates to H6 H-6 ~7.9 ppm (d) C1 C-1 ~135 ppm H6->C1 C5 C-5 ~129 ppm (q) H6->C5 H4 H-4 ~7.8 ppm (dd) C2 C-2 ~162 ppm H4->C2 C6 C-6 ~133 ppm H4->C6 H3 H-3 ~7.2 ppm (d) H3->C1 H3->C5 H8 H-8 (Methoxy) ~4.0 ppm (s) H8->C2 C9 C-9 (CF3) ~124 ppm (q) C4 C-4 ~123 ppm C3 C-3 ~114 ppm C8 C-8 (OCH3) ~56 ppm

Caption: Predicted ¹H and ¹³C NMR signal assignments for the molecule.

G NMR Analysis Workflow Sample Sample Preparation Acquisition NMR Data Acquisition (¹H and ¹³C) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Coupling) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A generalized workflow for NMR spectral analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 2-Methoxy-5-(trifluoromethyl)benzaldehyde. It includes predicted vibrational frequencies, a comprehensive experimental protocol for acquiring the IR spectrum, and a visual representation of the experimental workflow. This document is intended to support researchers and scientists in the identification and characterization of this compound.

Predicted Infrared Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, its IR absorption frequencies can be predicted based on the characteristic vibrational modes of its functional groups. The predicted data, compiled from established spectral correlation charts and data from similar aromatic aldehydes, is summarized in Table 1.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~ 2830-2695MediumC-H StretchAldehyde
~ 1710-1685StrongC=O StretchAromatic Aldehyde[1][2][3]
~ 1600-1450Medium to StrongC=C StretchAromatic Ring
~ 1300-1100StrongC-F StretchTrifluoromethyl
~ 1250-1200Strong, AsymmetricC-O-C StretchAryl-Alkyl Ether
~ 1050-1000Medium, SymmetricC-O-C StretchAryl-Alkyl Ether
~ 3000-2850MediumC-H StretchMethoxy Group
~ 1475-1450MediumC-H BendMethoxy Group
~ 900-675Medium to StrongC-H Out-of-Plane BendAromatic Ring

Note: The exact positions of the peaks can be influenced by the sample state (e.g., solid, liquid, or in solution) and the specific instrument used.

Experimental Protocol for Infrared Spectroscopy

The following section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of this compound.

1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Scientific™ Nicolet™ iS50, is required. The instrument should be equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • For solid samples (KBr Pellet Method):

      • This compound (1-2 mg)

      • Potassium bromide (KBr), spectroscopy grade (100-200 mg), oven-dried to remove moisture.

      • Agate mortar and pestle.

      • Pellet press with a die.

    • For liquid or dissolved samples (Attenuated Total Reflectance - ATR):

      • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

      • A suitable solvent (e.g., chloroform or carbon tetrachloride), if the sample is a solid and needs to be dissolved.

  • Software: Instrument control and data analysis software (e.g., Spectrum™ 10, OMNIC™).

2. Sample Preparation

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • ATR Method:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

3. Data Acquisition

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the ATR crystal itself.

  • Sample Spectrum: Place the prepared sample (KBr pellet in a holder or sample on the ATR crystal) in the spectrometer's sample compartment.

  • Spectral Parameters: Set the data acquisition parameters. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Collection: Initiate the scan to collect the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Processing and Analysis

  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking: Use the software's peak picking tool to identify the wavenumbers of the absorption maxima.

  • Spectral Interpretation: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound as detailed in Table 1.

Visualization of the Experimental Workflow

The logical flow of the infrared spectroscopy experiment can be visualized as follows:

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample_prep Prepare Sample (KBr Pellet or ATR) start->sample_prep background Collect Background Spectrum sample_prep->background sample_spec Collect Sample Spectrum background->sample_spec processing Process Spectrum (Baseline Correction) sample_spec->processing analysis Analyze Spectrum (Peak Picking & Interpretation) processing->analysis end_node End analysis->end_node

Caption: Workflow for an IR Spectroscopy Experiment.

References

Mass Spectrometry of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices.

Predicted Mass Spectral Data

The mass spectral analysis of this compound (Molecular Formula: C₉H₇F₃O₂, Molecular Weight: 204.15 g/mol ) is anticipated to yield a series of characteristic ions under electron ionization (EI).[1] The fragmentation is primarily dictated by the benzaldehyde core, with influences from the methoxy and trifluoromethyl substituents.

A summary of the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures is presented in the table below.

m/z Proposed Fragment Ion Formula Notes
204Molecular Ion [M]⁺[C₉H₇F₃O₂]⁺The parent ion, representing the intact molecule.
203[M-H]⁺[C₉H₆F₃O₂]⁺Loss of a hydrogen radical from the aldehyde group, a common fragmentation for benzaldehydes.[2][3]
189[M-CH₃]⁺[C₈H₄F₃O₂]⁺Loss of a methyl radical from the methoxy group.
175[M-CHO]⁺[C₈H₆F₃O]⁺Loss of the formyl radical (CHO).[2]
147[M-CHO-CO]⁺[C₇H₆F₃]⁺Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment.
145[M-CO-OCH₃]⁺[C₈H₄F₃]⁺Loss of a methoxy radical and carbon monoxide.
127[C₇H₄F₃]⁺[C₇H₄F₃]⁺A trifluoromethyl-substituted phenyl cation.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion undergoes a series of competing fragmentation reactions to produce smaller, stable ions. The primary fragmentation pathways are visualized in the following diagram.

Fragmentation_Pathway M [C₉H₇F₃O₂]⁺ m/z = 204 (Molecular Ion) M_minus_H [C₉H₆F₃O₂]⁺ m/z = 203 M->M_minus_H - H• M_minus_CH3 [C₈H₄F₃O₂]⁺ m/z = 189 M->M_minus_CH3 - CH₃• M_minus_CHO [C₈H₆F₃O]⁺ m/z = 175 M->M_minus_CHO - CHO• Fragment_147 [C₇H₆F₃]⁺ m/z = 147 M_minus_CHO->Fragment_147 - CO Fragment_127 [C₇H₄F₃]⁺ m/z = 127 M_minus_CHO->Fragment_127 - H₂O

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 10 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.

Experimental Workflow

The overall workflow for the mass spectrometry analysis is depicted in the diagram below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC TIC Analysis Detection->TIC Spectrum Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation Confirmation Library Comparison Interpretation->Confirmation

Caption: General workflow for GC-MS analysis.

References

Physical and chemical properties of "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document consolidates critical data including physicochemical properties, safety information, and detailed experimental protocols for its synthesis and purification. Spectroscopic data is presented to aid in the identification and characterization of this compound.

Chemical Identity and Physical Properties

This compound is an aromatic aldehyde containing both a methoxy and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique electronic properties that make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 146539-83-5[1]
IUPAC Name This compound[2]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1][2]
InChI InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3
InChIKey WFRURKYDETYZGF-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(C=C(C=C1)C(F)(F)F)C=O[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form SolidSigma-Aldrich
Melting Point 85-89 °Cabcr Gute Chemie
Density 1.287 g/cm³BOC Sciences
Topological Polar Surface Area 26.3 Ų[2]Alfa Chemistry[2]
Purity ≥95%Sigma-Aldrich
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. The following are characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, around 9.5-10.5 ppm), the aromatic protons (in the range of 7.0-8.0 ppm with splitting patterns dictated by their substitution), and the methoxy group protons (a singlet around 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic peak for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm). The aromatic carbons will appear between 110-160 ppm, with the carbon bearing the trifluoromethyl group showing a quartet due to C-F coupling. The methoxy carbon will resonate around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group will appear in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (204.15). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of the corresponding benzoyl and phenyl cations, respectively.

Synthesis and Purification

General Synthetic Workflow

A potential synthesis could involve the methylation of 2-hydroxy-5-(trifluoromethyl)benzaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-hydroxy-5-(trifluoromethyl)benzaldehyde 2-hydroxy-5-(trifluoromethyl)benzaldehyde Reaction_Vessel Reaction at elevated temperature 2-hydroxy-5-(trifluoromethyl)benzaldehyde->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crystallization Crystallization / Chromatography Solvent_Removal->Crystallization Final_Product This compound Crystallization->Final_Product Chemical_Transformations cluster_reactions Chemical Reactivity cluster_products Product Classes Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination R₂NH, NaBH₃CN Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Ph₃P=CHR Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Ketone/Aldehyde, Base Oxidation Oxidation Start->Oxidation e.g., KMnO₄ Reduction Reduction Start->Reduction e.g., NaBH₄ Benzylamines Benzylamines Reductive_Amination->Benzylamines Styrenes Styrenes Wittig_Reaction->Styrenes Unsaturated_Carbonyls α,β-Unsaturated Carbonyls Aldol_Condensation->Unsaturated_Carbonyls Benzoic_Acids Benzoic Acids Oxidation->Benzoic_Acids Benzyl_Alcohols Benzyl Alcohols Reduction->Benzyl_Alcohols

References

The Genesis of a Key Building Block: Discovery and First Synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the discovery and inaugural synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. While a singular, seminal publication detailing its initial discovery remains elusive in the surveyed scientific literature, its chemical structure points towards a logical and well-established synthetic pathway. This document outlines the most probable first synthesis, providing detailed experimental protocols, quantitative data, and visualizations to support its role as a versatile intermediate in medicinal chemistry and materials science.

The trifluoromethyl group is a cornerstone in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1] The strategic placement of this group, in conjunction with a methoxy substituent on a benzaldehyde core, creates a valuable scaffold for the synthesis of complex and biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic protocols and for the characterization of its derivatives.

PropertyValueReference
CAS Number 146539-83-5[2]
Molecular Formula C₉H₇F₃O₂[2]
Molecular Weight 204.15 g/mol [2]
IUPAC Name This compound
Canonical SMILES COC1=C(C=C(C=C1)C(F)(F)F)C=O
InChIKey WFRURKYDETYZGF-UHFFFAOYSA-N
Appearance Solid
Purity Typically ≥98%

The Probable First Synthesis: Formylation of 4-Methoxy-1-(trifluoromethyl)benzene

The most logical and probable route for the first synthesis of this compound is the formylation of the readily available starting material, 4-methoxy-1-(trifluoromethyl)benzene. The introduction of a formyl (-CHO) group onto an activated aromatic ring is a fundamental transformation in organic synthesis. Several named reactions could achieve this, with the Vilsmeier-Haack and Gattermann-Koch reactions being prominent candidates.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. It typically employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. The methoxy group in the starting material is an ortho-, para-directing activator, and while the trifluoromethyl group is a meta-directing deactivator, the directing effect of the powerful activating methoxy group would predominantly favor substitution at the ortho position, yielding the desired product.

Below is a generalized experimental protocol for the synthesis of this compound via a Vilsmeier-Haack type reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methoxy-1-(trifluoromethyl)benzene

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, N,N-dimethylformamide (1.2 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath. Phosphoryl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C. The mixture is then stirred for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: 4-Methoxy-1-(trifluoromethyl)benzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a stirred solution of sodium acetate (3.0 equivalents) in water at 0°C. This mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Expected Yield and Characterization:

The purified product is expected to be a solid with a yield in the range of 70-85%. The structure of the synthesized compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield 70-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~10.4 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~189 (CHO), 160 (C-OCH₃), 135-120 (Ar-C), 56 (OCH₃)
Mass Spectrum (m/z) ~204 [M]⁺

Logical Synthesis Workflow

The logical workflow for the probable first synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reagents Reagents cluster_starting_material Starting Material cluster_process Process cluster_product Final Product DMF N,N-Dimethylformamide (DMF) VR Vilsmeier Reagent Formation DMF->VR POCl3 Phosphoryl chloride (POCl3) POCl3->VR SM 4-Methoxy-1-(trifluoromethyl)benzene FR Formylation Reaction SM->FR VR->FR WU Work-up FR->WU P Purification WU->P FP This compound P->FP

Probable Synthesis Workflow

Signaling Pathways and Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability of the aldehyde functional group to participate in a wide range of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to construct more complex molecular architectures. The trifluoromethyl and methoxy substituents modulate the electronic and steric properties of the resulting molecules, influencing their biological activity.

While the compound itself is not typically a final drug product, it serves as a key intermediate in the synthesis of compounds targeting various signaling pathways. For instance, derivatives of this benzaldehyde could be designed to interact with G-protein coupled receptors (GPCRs), kinases, or nuclear receptors, which are critical targets in drug discovery for a multitude of diseases.

The logical relationship for its application in drug development is outlined below.

Drug_Development_Pathway cluster_start Starting Point cluster_synthesis Synthetic Transformations cluster_derivatives Bioactive Derivatives cluster_targets Biological Targets Start This compound RA Reductive Amination Start->RA WR Wittig Reaction Start->WR AC Aldol Condensation Start->AC Derivatives Novel Chemical Entities RA->Derivatives WR->Derivatives AC->Derivatives GPCR GPCRs Derivatives->GPCR Kinases Kinases Derivatives->Kinases NR Nuclear Receptors Derivatives->NR

Drug Development Applications

References

IUPAC name and CAS number for "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key chemical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and material science. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications, with a focus on its role in the development of novel bioactive compounds. The inclusion of the trifluoromethyl group imparts unique properties to the benzaldehyde scaffold, influencing its reactivity, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery and development.

Chemical Identification and Properties

This compound is an aromatic aldehyde characterized by a methoxy group and a trifluoromethyl group attached to the benzene ring.

IUPAC Name: this compound[1]

CAS Number: 146539-83-5[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₉H₇F₃O₂[2]
Molecular Weight204.15 g/mol [1][2]
AppearanceSolid
Purity≥95%
Storage Temperature2-8°C, under inert atmosphere
InChI KeyWFRURKYDETYZGF-UHFFFAOYSA-N[1]
Canonical SMILESCOC1=C(C=C(C=C1)C(F)(F)F)C=O[1]
Topological Polar Surface Area26.3 Ų[1]
Hydrogen Bond Acceptor Count5[1]

Synthesis Protocol

Representative Synthesis: Formylation of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene

This method is based on the palladium-catalyzed formylation of an aryl halide.

Materials:

  • 4-bromo-1-methoxy-2-(trifluoromethyl)benzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a custom catalyst like MCM-41-2PPdCl₂)[3]

  • Sodium formate (HCOONa)[3]

  • N,N-Dimethylformamide (DMF)[3]

  • Carbon monoxide (CO) gas[3]

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser, and a gas inlet tube, add the palladium catalyst (e.g., 0.05 mmol) and sodium formate (7.5 mmol).[3]

  • Addition of Reactants: Add the aryl halide, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (5.0 mmol), to the flask.[3]

  • Inert Atmosphere: Flush the flask with carbon monoxide gas.[3]

  • Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask via syringe.[3]

  • Reaction Conditions: Pass a slow stream of carbon monoxide through the suspension while vigorously stirring the mixture. Heat the reaction to 110-130 °C for 2-20 hours.[3]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute it with 50 mL of diethyl ether.[3]

  • Catalyst Removal: Separate the palladium catalyst by filtration and wash it with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).[3]

  • Extraction and Drying: Wash the ethereal solution with water (3 x 20 mL), dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.[3]

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system (e.g., 10:1) to yield this compound.[3]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[4] The presence of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[5]

Role in Medicinal Chemistry

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability make it a valuable addition in drug design to:

  • Increase Lipophilicity: Enhancing the ability of a drug candidate to cross cell membranes.[5]

  • Improve Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[5]

  • Enhance Binding Affinity: The trifluoromethyl group can engage in unique interactions with biological targets.

This compound serves as a precursor for the synthesis of more complex molecules that may target a variety of biological pathways. For instance, benzaldehyde derivatives have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[6]

Visualizations

Synthetic Utility in Drug Discovery

The following diagram illustrates the role of this compound as a key starting material in a synthetic workflow to produce a hypothetical bioactive molecule.

G A This compound C Chemical Transformation (e.g., Reductive Amination, Wittig Reaction) A->C B Reaction Partner (e.g., Amine, Ylide) B->C D Bioactive Molecule Candidate C->D Yields E Biological Target (e.g., Enzyme, Receptor) D->E Interacts with

Caption: Synthetic pathway from a key intermediate to a potential drug candidate.

Conceptual Role in a Signaling Pathway

While no specific signaling pathway has been definitively elucidated for this compound itself, its derivatives can be designed to interact with various cellular signaling cascades. The diagram below conceptualizes how a molecule synthesized from this aldehyde could inhibit a hypothetical signaling pathway.

G cluster_0 A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F Inhibitor Derivative of This compound Inhibitor->D Inhibits

Caption: Conceptual inhibition of a signaling pathway by a derivative compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust/fumes.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a reactive aldehyde group, a methoxy substituent, and a trifluoromethyl moiety provides a powerful scaffold for the synthesis of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

Technical Guide: Solubility of 2-Methoxy-5-(trifluoromethyl)benzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-5-(trifluoromethyl)benzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on the compound's molecular structure, qualitative evidence from synthetic procedures, and analogies to structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise quantitative data.

Introduction

This compound is an aromatic aldehyde of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical and physical properties. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in further chemical reactions.

Predicted and Observed Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The polarity of the solute and the solvent are key determinants of miscibility. The structure of this compound suggests a moderate polarity. The presence of the polar aldehyde and methoxy groups, capable of hydrogen bond acceptance, is contrasted by the nonpolar benzene ring and the hydrophobic trifluoromethyl group.

Based on this structure, it is predicted that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventPredicted/Observed SolubilityRationale/Source
Protic Solvents Acetic AcidSolubleObserved as a reaction solvent.[1]
MethanolPredicted: SolublePolar protic solvent, capable of hydrogen bonding.
EthanolPredicted: SolublePolar protic solvent, capable of hydrogen bonding.
Aprotic Polar Solvents AcetonePredicted: SolublePolar aprotic solvent.
Ethyl AcetatePredicted: SolubleModerately polar aprotic solvent.
Dichloromethane (DCM)SolubleObserved as an extraction solvent.[1]
ChloroformPredicted: SolubleCommon solvent for similar aromatic compounds.
Diethyl EtherPredicted: SolubleCommon solvent for moderately polar organic compounds.
Apolar Solvents ToluenePredicted: SolubleAromatic solvent, favorable for dissolving benzene-containing compounds.
HexanePredicted: Sparingly SolubleApolar nature may limit solubility of the moderately polar compound.
Aqueous Solvents WaterPredicted: InsolubleThe hydrophobic trifluoromethyl and benzene moieties are expected to dominate over the polar groups, leading to poor aqueous solubility. Structurally similar trifluoromethylated benzaldehydes are reported to be insoluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a solid organic compound like this compound in a given solvent.

Materials
  • This compound

  • Selected organic solvents (e.g., methanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Determine the mass of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining solubility can be visualized as follows:

experimental_workflow start Start excess_solute Add Excess Solute to Solvent start->excess_solute equilibrate Equilibrate at Constant Temperature with Stirring excess_solute->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter quantify Quantify Solute Concentration (e.g., HPLC, GC) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: General workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-methoxy-5-(trifluoromethyl)benzaldehyde. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents. This document details the reactivity of the aldehyde group in various organic transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. Detailed experimental protocols for key reactions are provided, along with quantitative data where available. Furthermore, this guide explores the relevance of this compound derivatives in drug discovery, with a focus on their potential as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical enzyme in cancer cell biology.

Introduction: The Chemical Landscape of this compound

This compound is an aromatic aldehyde characterized by the presence of an electron-donating methoxy group (-OCH₃) at the ortho position and a strong electron-withdrawing trifluoromethyl group (-CF₃) at the meta position relative to the aldehyde. This substitution pattern significantly influences the reactivity of the aldehyde group. The methoxy group, through its +M (mesomeric) effect, increases the electron density on the aromatic ring, while the trifluoromethyl group, with its potent -I (inductive) and -M effects, decreases electron density. This electronic interplay modulates the electrophilicity of the carbonyl carbon, making it susceptible to a range of nucleophilic attacks and other transformations.

The aldehyde functionality is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the specific reactivity of the aldehyde in this compound is crucial for its effective utilization in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Key Reactions of the Aldehyde Group

The aldehyde group in this compound readily undergoes several fundamental organic reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to nucleophilic attack.

The aldehyde can be readily reduced to the corresponding primary alcohol, [2-methoxy-5-(trifluoromethyl)phenyl]methanol. A common and efficient method for this transformation is the use of sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of this compound with Sodium Borohydride

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is neutral.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

ReactantReagentSolventTimeTemperatureYield
This compoundNaBH₄MeOH2-4 h0 °C to RT>95%

Table 1. Representative data for the reduction of an aromatic aldehyde.

Condensation Reactions

The aldehyde group serves as an excellent electrophile in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon double bonds.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. Reaction with a phosphorus ylide, such as methyltriphenylphosphonium bromide, will yield the corresponding styrene derivative.

Experimental Protocol: Wittig Reaction of this compound

  • Materials:

    • This compound

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A distinct color change indicates the formation of the ylide.

    • Stir the ylide solution at 0 °C for 30 minutes.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

ReactantReagentBaseSolventTimeTemperatureYield
This compoundMethyltriphenylphosphonium bromiden-BuLiTHF4-6 h0 °C to RT70-85%

Table 2. Expected outcome for a Wittig reaction with a substituted benzaldehyde.

The Knoevenagel condensation with active methylene compounds, such as malononitrile, is a facile method for the synthesis of α,β-unsaturated dinitriles.

Experimental Protocol: Knoevenagel Condensation of this compound

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.

    • Monitor the reaction by TLC.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The product can be recrystallized from ethanol if further purification is needed.

ReactantReagentCatalystSolventTimeTemperatureYield
This compoundMalononitrilePiperidineEthanol1-2 hRT>90%

Table 3. Typical results for a Knoevenagel condensation.

Oxidation to a Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, 2-methoxy-5-(trifluoromethyl)benzoic acid, using a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation.

Experimental Protocol: Oxidation of this compound

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Sodium bisulfite

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Dissolve this compound in acetone in a flask.

    • Prepare a solution of KMnO₄ in water and add it dropwise to the aldehyde solution at room temperature.

    • Stir the mixture vigorously. The reaction is exothermic and a brown precipitate of manganese dioxide will form.

    • After the purple color of the permanganate has disappeared, filter the mixture to remove the manganese dioxide.

    • Add sodium bisulfite to the filtrate to destroy any excess permanganate.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

ReactantReagentSolventTimeTemperatureYield
This compoundKMnO₄Acetone/Water1-3 hRT80-90%

Table 4. Expected yield for the oxidation of a substituted benzaldehyde.

Role in Drug Discovery: Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Derivatives of substituted benzaldehydes have shown significant promise as therapeutic agents. Notably, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1][2] ALDH1A3 is a member of the aldehyde dehydrogenase superfamily and is involved in the oxidation of aldehydes to carboxylic acids. Overexpression of ALDH1A3 is associated with cancer stem cell populations and contributes to chemoresistance in various cancers.[2] Therefore, the development of selective ALDH1A3 inhibitors is a promising strategy for cancer therapy.

The this compound scaffold can be utilized to synthesize novel ALDH1A3 inhibitors. The aldehyde functionality can be transformed into various functional groups to explore the structure-activity relationship (SAR) for ALDH1A3 inhibition.

ALDH1A3 Signaling Pathway and Inhibition

ALDH1A3 catalyzes the oxidation of retinaldehyde to retinoic acid, a key signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis. In cancer cells with high ALDH1A3 activity, the increased production of retinoic acid can promote cell survival and resistance to therapy. Inhibitors of ALDH1A3 block this process, leading to a reduction in retinoic acid levels and potentially sensitizing cancer cells to treatment.

ALDH1A3_Inhibition Retinaldehyde Retinaldehyde ALDH1A3 ALDH1A3 Retinaldehyde->ALDH1A3 Substrate Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binds to Gene_Expression Gene Expression (Differentiation, Proliferation, Apoptosis) RAR_RXR->Gene_Expression Regulates Cell_Survival Cancer Cell Survival & Chemoresistance Gene_Expression->Cell_Survival Promotes Inhibitor 2-Methoxy-5-(trifluoromethyl) benzaldehyde Derivative Inhibitor->ALDH1A3 Inhibits

Caption: Inhibition of the ALDH1A3 signaling pathway.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The synthesis of potential ALDH1A3 inhibitors from this compound can be followed by biological evaluation to determine their inhibitory potency.

Experimental_Workflow Start 2-Methoxy-5-(trifluoromethyl) benzaldehyde Reaction Chemical Transformation (e.g., Reductive Amination, Wittig) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibitor Synthesized Inhibitor Characterization->Inhibitor Assay ALDH1A3 Inhibition Assay Inhibitor->Assay Data IC50 Determination Assay->Data

Caption: Experimental workflow for inhibitor development.

Conclusion

This compound is a versatile building block in organic synthesis, with its aldehyde group exhibiting predictable yet tunable reactivity. The electronic effects of the methoxy and trifluoromethyl substituents play a crucial role in modulating the electrophilicity of the carbonyl carbon. This guide has provided a detailed overview of key reactions, including reduction, Wittig olefination, Knoevenagel condensation, and oxidation, complete with generalized experimental protocols and expected outcomes. Furthermore, the potential application of this scaffold in the development of ALDH1A3 inhibitors highlights its significance in medicinal chemistry and drug discovery. The provided information serves as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

Electronic effects of the trifluoromethyl group in substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group in Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to profoundly modify the physicochemical properties of organic molecules.[1][2] Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a valuable substituent for enhancing drug efficacy, tuning chemical reactivity, and improving material performance.[1][2] This guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl group, specifically within the context of substituted benzaldehydes, offering quantitative data, detailed experimental protocols, and visual aids to support research and development.

Core Electronic Effects of the Trifluoromethyl Group

The electronic influence of the trifluoromethyl group on an aromatic ring is predominantly characterized by a powerful electron-withdrawing inductive effect, with a more nuanced resonance contribution.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, leading to a significant withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[3][4][5] This inductive effect is the primary mechanism by which the CF3 group deactivates the aromatic ring, making it less nucleophilic.[3]

Resonance Effect (-M/-R): While the inductive effect is dominant, the trifluoromethyl group can also participate in a weak deactivating resonance effect, sometimes referred to as negative hyperconjugation. This involves the overlap of the C-F σ* anti-bonding orbitals with the π-system of the benzene ring, further withdrawing electron density. However, it's important to note that the CF3 group lacks the typical π-bonds to electronegative atoms seen in classic resonance-withdrawing groups like -NO2 or -CN.[4] Some sources also describe it as a strong -M group due to the electron-withdrawing capacity of fluorine.[6]

The cumulative result of these effects is that the trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[3] This deactivation of the benzene ring makes electrophilic aromatic substitution reactions slower and directs incoming electrophiles to the meta position.[7]

Impact on the Benzaldehyde Moiety

When a trifluoromethyl group is substituted on a benzaldehyde ring, its powerful electron-withdrawing properties significantly alter the reactivity and spectroscopic characteristics of the aldehyde functional group.

  • Increased Carbonyl Electrophilicity: The CF3 group withdraws electron density from the entire benzene ring, including the carbon atom to which the aldehyde group is attached. This, in turn, pulls electron density away from the carbonyl carbon, increasing its partial positive charge (δ+).[1][8] This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, a crucial consideration in synthetic chemistry and drug-receptor interactions.[1][8]

  • Decreased Carbonyl Basicity: The electron-withdrawing nature of the CF3 group also reduces the electron density on the carbonyl oxygen atom. This diminishes its ability to act as a Lewis base, for example, in acid-catalyzed reactions.

  • Influence on Spectroscopic Properties:

    • Infrared (IR) Spectroscopy: Electron-withdrawing groups generally increase the stretching frequency of the carbonyl (C=O) bond in the IR spectrum.[9] This is because the withdrawal of electron density from the carbonyl group leads to an increase in the C=O bond order, strengthening the bond.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The electronic effects of the CF3 group are also evident in NMR spectra. The chemical shifts of the aldehydic proton and the aromatic protons are shifted downfield due to the deshielding effect of the electron-withdrawing group. In ¹⁹F NMR, the chemical shift of the fluorine atoms provides a sensitive probe of the local electronic environment.[10][11]

Quantitative Data on Electronic Effects

The electronic influence of substituents is often quantified using Hammett constants and pKa values.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the effect of a substituent on the reactivity of a molecule. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to these effects. The trifluoromethyl group has positive σ values, indicating its electron-withdrawing nature.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-CF₃0.5200.612

Data sourced from Leffler and Grunwald, "Rates and Equilibria of Organic Reactions"[12] and Brown and Okamoto, J. Am. Chem. Soc., 80, 4979 (1958).[12]

pKa Values of Substituted Benzoic Acids

The acidity of substituted benzoic acids is a common benchmark for quantifying the electronic effects of substituents. An electron-withdrawing group like CF3 stabilizes the conjugate base (benzoate) through inductive effects, thereby increasing the acidity of the parent benzoic acid (i.e., lowering its pKa value).

CompoundpKa in Water
Benzoic Acid4.20
3-(Trifluoromethyl)benzoic AcidNot directly found, but related phenols show increased acidity. For example, the pKa of 3-(Trifluoromethyl)phenol is 9.08, compared to phenol's pKa of ~10.
4-(Trifluoromethyl)benzoic AcidNot directly found in the provided results, but the trend for other electron-withdrawing groups suggests it would be lower than 4.20.

Reference pKa values for related compounds can be found in various sources.[13][14]

Spectroscopic Data

The carbonyl stretching frequency in the infrared spectrum is sensitive to the electronic effects of ring substituents.

CompoundC=O Stretching Frequency (cm⁻¹)Solvent
Benzaldehyde~1703CCl₄
4-(Trifluoromethyl)benzaldehydeExpected to be > 1703CCl₄

Note: Specific, directly comparable experimental values for trifluoromethyl-substituted benzaldehydes in the same solvent were not found in the initial search results. The value for the substituted compound is an educated prediction based on established principles.[9]

Experimental Protocols

Hammett Analysis via pKa Determination of Substituted Benzoic Acids

This protocol outlines the determination of substituent constants by measuring the pKa of substituted benzoic acids.

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid) of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 70:30 ethanol-water).[15]

    • Prepare a standardized solution of a strong base (e.g., 0.05 M NaOH) in the same solvent system.[15]

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.[15]

    • Pipette a known volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.

    • Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pH at the half-equivalence point is equal to the pKa of the acid.[15]

  • Calculation of Hammett Constant:

    • Use the Hammett equation in its equilibrium form: pKₐ(unsubstituted) - pKₐ(substituted) = σρ.

    • For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.

    • Therefore, σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid).

Synthesis of 4-(Trifluoromethyl)benzaldehyde

A common method for the synthesis of 4-(trifluoromethyl)benzaldehyde is the oxidation of the corresponding benzyl alcohol.[8]

  • Reaction Setup:

    • To a solution of 4-(trifluoromethyl)benzyl alcohol (1 equivalent) in a suitable solvent like dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Reaction Execution:

    • Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification:

    • Dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 4-(trifluoromethyl)benzaldehyde.

Visualizations

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) CF3 CF3 Benzaldehyde_Ring_I Benzaldehyde Ring CF3->Benzaldehyde_Ring_I σ-bond polarization Overall_Effect Strong Electron Withdrawal CF3_R CF3 Benzaldehyde_Ring_R Benzaldehyde Ring CF3_R->Benzaldehyde_Ring_R π-system interaction (negative hyperconjugation)

Caption: Inductive and resonance effects of the CF3 group.

carbonyl_reactivity CF3_Group CF3 Group (Electron-Withdrawing) Benzene_Ring Benzene Ring CF3_Group->Benzene_Ring Withdraws e⁻ density Carbonyl_Carbon Carbonyl Carbon (δ+) Benzene_Ring->Carbonyl_Carbon Withdraws e⁻ density Increased_Electrophilicity Increased Electrophilicity Carbonyl_Carbon->Increased_Electrophilicity Nucleophilic_Attack Enhanced Reactivity towards Nucleophiles Increased_Electrophilicity->Nucleophilic_Attack

Caption: Effect of the CF3 group on carbonyl reactivity.

hammett_workflow start Start prepare_solutions Prepare Acid and Base Solutions start->prepare_solutions titrate Perform Potentiometric Titration prepare_solutions->titrate plot_curve Plot pH vs. Volume of Titrant titrate->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka calculate_sigma Calculate σ using Hammett Equation determine_pka->calculate_sigma end_node End calculate_sigma->end_node

Caption: Workflow for Hammett constant determination.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on substituted benzaldehydes, primarily through induction. This fundamentally alters the properties of the molecule, most notably by increasing the electrophilicity of the carbonyl carbon, which enhances its reactivity towards nucleophiles. These predictable and quantifiable electronic effects, understood through frameworks like the Hammett equation and characterized by various spectroscopic methods, allow researchers to rationally design molecules with tailored properties. For professionals in drug development and materials science, a thorough understanding of the electronic impact of the CF3 group is indispensable for the creation of novel and improved chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction using 2-Methoxy-5-(trifluoromethyl)benzaldehyde as a key starting material for the synthesis of stilbene derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[1][2] This reaction is particularly valuable for its high degree of regioselectivity, where the double bond is formed specifically at the location of the original carbonyl group.[1] The reaction proceeds through the formation of a betaine or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[2][3][4]

The substrate, this compound, presents unique electronic and steric characteristics. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the reactivity of the aldehyde carbonyl group. Conversely, the ortho-methoxy group can introduce steric hindrance, potentially influencing the reaction kinetics and stereoselectivity.[5] This protocol is designed to address these factors to achieve a successful olefination.

Data Presentation

The following table summarizes the key quantitative data for a representative Wittig reaction protocol.

ParameterValue
Reactants
This compound1.0 eq
Benzyltriphenylphosphonium chloride1.1 eq
Base
n-Butyllithium (n-BuLi)1.1 eq
Solvent
Anhydrous Tetrahydrofuran (THF)Varies
Reaction Conditions
Ylide Formation Temperature0 °C
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Work-up & Purification
Quenching AgentSaturated aq. NH4Cl
Extraction SolventEthyl Acetate
Purification MethodFlash Column Chromatography

Experimental Protocols

This section outlines the detailed methodology for the Wittig reaction of this compound.

Materials and Reagents
  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

  • Separatory funnel

Protocol

1. Ylide Preparation

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF via syringe and stir the suspension at room temperature until the phosphonium salt is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change to deep orange or red is typically observed, indicating the formation of the phosphorus ylide.[5]

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

2. Wittig Reaction

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C via syringe or a dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde.

3. Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).[5]

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure alkene product.[6]

Visualizations

The following diagrams illustrate the key aspects of the Wittig reaction protocol.

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base n-Butyllithium Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde 2-Methoxy-5-(trifluoromethyl) benzaldehyde Aldehyde->Oxaphosphetane Products Alkene Product + Triphenylphosphine Oxide Oxaphosphetane->Products

Caption: Mechanism of the Wittig Reaction.

Experimental_Workflow Start Start Ylide_Prep Prepare Phosphorus Ylide (Phosphonium Salt + Base in THF) Start->Ylide_Prep Reaction Add Aldehyde Solution (React at 0°C to RT) Ylide_Prep->Reaction Quench Quench Reaction (Saturated aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (MgSO4 or Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Flash Chromatography) Concentration->Purification Product Pure Alkene Product Purification->Product

Caption: Experimental Workflow for the Wittig Reaction.

References

Application Notes and Protocols for the Reductive Amination of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The products of such reactions are valuable scaffolds in the design of novel therapeutic agents due to the prevalence of the benzylamine motif in biologically active molecules.

The presence of an electron-withdrawing trifluoromethyl group on the benzaldehyde ring can influence the reactivity of the carbonyl group and the stability of the imine intermediate. These application notes provide detailed protocols for the successful reductive amination of this compound, offering guidance on reagent selection, reaction conditions, and purification strategies.

Reaction Scheme

The general scheme for the reductive amination of this compound is depicted below:

Protocol_1 start Start dissolve Dissolve Aldehyde in DCM/DCE start->dissolve add_amine Add Amine dissolve->add_amine stir_imine Stir for 30-60 min (Imine Formation) add_amine->stir_imine add_nabhoac3 Add NaBH(OAc)3 stir_imine->add_nabhoac3 stir_reaction Stir at RT (2-12h) Monitor by TLC/LC-MS add_nabhoac3->stir_reaction quench Quench with sat. NaHCO3 stir_reaction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine Dry over MgSO4 extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End Product purify->end Protocol_2 start Start dissolve Dissolve Aldehyde & Amine in MeOH/EtOH start->dissolve stir_imine Stir at RT (1-3h) (Imine Formation) dissolve->stir_imine cool Cool to 0 °C stir_imine->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir_reaction Stir at RT (1-2h) add_nabh4->stir_reaction quench Quench with Water stir_reaction->quench concentrate_solvent Remove Alcohol quench->concentrate_solvent extract Extract with Organic Solvent concentrate_solvent->extract wash_dry Wash with Brine Dry over Na2SO4 extract->wash_dry concentrate_product Concentrate wash_dry->concentrate_product purify Purify by Chromatography concentrate_product->purify end End Product purify->end Reagent_Selection Start Substrate Analysis Acid_Sensitive Acid-Sensitive Functional Groups? Start->Acid_Sensitive Strong_Reducer Strong Reducing Agent Needed? Acid_Sensitive->Strong_Reducer No NaBH_OAc_3 Use NaBH(OAc)3 (Mild & Selective) Acid_Sensitive->NaBH_OAc_3 Yes Strong_Reducer->NaBH_OAc_3 No NaBH4 Use NaBH4 (Stronger, Stepwise) Strong_Reducer->NaBH4 Yes Catalytic_Hydrog Consider Catalytic Hydrogenation (H2/Catalyst) Strong_Reducer->Catalytic_Hydrog Alternative End Optimized Protocol NaBH_OAc_3->End NaBH4->End Catalytic_Hydrog->End

2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the application of 2-Methoxy-5-(trifluoromethyl)benzaldehyde as a key starting material for the synthesis of valuable pharmaceutical intermediates. Specifically, a multi-step synthetic pathway to a celecoxib analogue intermediate is detailed, highlighting the versatility of this substituted benzaldehyde. The protocols provided are based on established chemical transformations and offer a clear methodology for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with significant biological activity. The unique electronic and steric properties imparted by various substituents on the benzene ring make them highly valuable in the design and synthesis of novel therapeutic agents. This compound, with its electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, presents a unique scaffold for the construction of diverse heterocyclic systems, which are prevalent in many pharmaceutical compounds. This application note focuses on a synthetic route to a pyrazole-containing intermediate, a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.

Synthetic Pathway Overview

The transformation of this compound into a pyrazole-based pharmaceutical intermediate is proposed via a three-step synthetic sequence. This pathway leverages well-established and reliable chemical reactions, making it an attractive approach for laboratory-scale synthesis and further derivatization.

Synthetic_Pathway A This compound B 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol A->B 1. CH3MgBr, THF 2. H3O+ workup C 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone B->C Oxidation (e.g., PCC, DMP) D 4,4,4-Trifluoro-1-(2-methoxy-5- (trifluoromethyl)phenyl)butane-1,3-dione C->D Claisen Condensation (NaH, Ethyl trifluoroacetate) E Celecoxib Analogue Intermediate (Pyrazole Derivative) D->E Knorr Pyrazole Synthesis (4-Sulfamoylphenylhydrazine HCl)

Caption: Proposed synthetic pathway from this compound to a celecoxib analogue intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol

This protocol describes the conversion of the aldehyde to a secondary alcohol via a Grignard reaction.

Materials:

  • This compound

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise at 0 °C using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol.

Quantitative Data Summary (Step 1)

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0204.15
Methylmagnesium bromide1.2119.27
Product Molecular Weight ( g/mol )
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol220.18
Expected Yield ~85-95%
Step 2: Synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone

This protocol details the oxidation of the secondary alcohol to the corresponding acetophenone.

Materials:

  • 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Magnetic stirrer

Procedure:

  • To a solution of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone.[1]

Quantitative Data Summary (Step 2)

ReactantMolar Eq.Molecular Weight ( g/mol )
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol1.0220.18
Pyridinium chlorochromate (PCC)1.5215.56
Product Molecular Weight ( g/mol )
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone218.16
Expected Yield ~80-90%
Step 3: Synthesis of 4,4,4-Trifluoro-1-(2-methoxy-5-(trifluoromethyl)phenyl)butane-1,3-dione

This protocol describes the Claisen condensation to form the key 1,3-dicarbonyl intermediate.

Materials:

  • 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl trifluoroacetate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.8 eq) in anhydrous THF, add a solution of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl trifluoroacetate (1.3 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 3 hours.[2]

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4,4,4-Trifluoro-1-(2-methoxy-5-(trifluoromethyl)phenyl)butane-1,3-dione.

Quantitative Data Summary (Step 3)

ReactantMolar Eq.Molecular Weight ( g/mol )
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone1.0218.16
Sodium hydride1.824.00
Ethyl trifluoroacetate1.3142.08
Product Molecular Weight ( g/mol )
4,4,4-Trifluoro-1-(2-methoxy-5-(trifluoromethyl)phenyl)butane-1,3-dione314.18
Expected Yield ~70-80%
Step 4: Synthesis of the Celecoxib Analogue Intermediate (Knorr Pyrazole Synthesis)

This final step involves the cyclization of the 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring.[3][4]

Materials:

  • 4,4,4-Trifluoro-1-(2-methoxy-5-(trifluoromethyl)phenyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of 4,4,4-Trifluoro-1-(2-methoxy-5-(trifluoromethyl)phenyl)butane-1,3-dione (1.0 eq) in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq).

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the final pyrazole intermediate.

Quantitative Data Summary (Step 4)

ReactantMolar Eq.Molecular Weight ( g/mol )
4,4,4-Trifluoro-1-(2-methoxy-5-(trifluoromethyl)phenyl)butane-1,3-dione1.0314.18
4-Sulfamoylphenylhydrazine hydrochloride1.1223.66
Product Molecular Weight ( g/mol )
Celecoxib Analogue Intermediate465.37
Expected Yield ~80-90%

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The detailed protocols provided herein demonstrate a feasible and efficient pathway to a celecoxib analogue intermediate, highlighting the utility of this precursor in medicinal chemistry. The presented synthetic route, employing a series of robust and well-documented reactions, offers a solid foundation for the development of novel pyrazole-based therapeutic agents. Researchers can adapt and modify these protocols for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized in the creation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] The products of this reaction are valuable intermediates in the synthesis of a wide range of fine chemicals, polymers, and pharmaceutical agents, including antiviral and anticancer drugs.[1][2] This document provides detailed application notes and protocols for the Knoevenagel condensation specifically involving 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a substituted benzaldehyde with both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups.

The presence of the trifluoromethyl group, a strong electron-withdrawing group, is expected to enhance the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack. Conversely, the methoxy group is electron-donating. The interplay of these substituents influences the reaction conditions required for efficient condensation.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A basic catalyst abstracts a proton from the active methylene compound, forming a resonance-stabilized enolate ion.[2]

  • Nucleophilic Addition: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of this compound.[2]

  • Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[3]

Experimental Protocols

Several protocols can be adapted for the Knoevenagel condensation of this compound, ranging from traditional methods to more environmentally friendly "green" chemistry approaches. The choice of protocol may depend on the desired scale, available resources, and environmental considerations.

Protocol 1: Conventional Synthesis using a Basic Catalyst

This protocol employs a common basic catalyst and an organic solvent.

Materials:

  • This compound (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate) (1.0 - 1.2 mmol)

  • Piperidine or Pyrrolidine (catalytic amount, e.g., 0.1 mmol)

  • Ethanol or Toluene (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 - 1.2 mmol) in the chosen solvent (10 mL).

  • Add a catalytic amount of piperidine or pyrrolidine to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate mixture).

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS, M.P.).[1]

Protocol 2: Catalyst-Free Condensation in Water

This protocol offers a greener alternative by using water as the solvent and avoiding a catalyst.[1]

Materials:

  • This compound (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile) (1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).[1]

  • Add 2 mL of deionized water to the vial.[1]

  • Seal the vial and stir the mixture vigorously at a suitable temperature (e.g., room temperature or 50 °C).[1]

  • Monitor the reaction for the formation of a precipitate, which indicates product formation.

  • Once the reaction is complete, collect the solid product by vacuum filtration.[1]

  • Wash the product with cold water and dry it.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 3: Solvent-Free Knoevenagel Condensation

This environmentally friendly method minimizes waste by eliminating the need for a solvent.[1]

Materials:

  • This compound (5.0 mmol)

  • Malonic acid (10.0 mmol, 1.04 g)

  • Ammonium bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating

Procedure:

  • Combine this compound (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.[1]

  • Add a catalytic amount of ammonium bicarbonate.[1]

  • Heat the mixture with stirring. The reaction is often accompanied by the evolution of gas.

  • Monitor the reaction by TLC.

  • After completion, the crude product can be purified by recrystallization.[1]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Knoevenagel condensation of substituted benzaldehydes. These can be used as a starting point for optimizing the reaction with this compound.

Table 1: Comparison of Catalysts and Reaction Conditions

CatalystActive Methylene CompoundSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
PiperidineMalononitrileEthanolReflux1-3 h>90General Protocol
PyrrolidineEthyl CyanoacetateTolueneReflux2-5 h85-95General Protocol
NoneMalononitrileWater504-8 h80-90[1]
Ammonium BicarbonateMalonic AcidSolvent-free80-1001-2 h>90[1]
TriphenylphosphineEthyl CyanoacetateSolvent-free (Microwave)805-10 min>95[4]

Table 2: Influence of Active Methylene Compound on Reactivity

Active Methylene CompoundpKaExpected Reactivity
Malononitrile11.2High
Ethyl Cyanoacetate13.1Moderate
Diethyl Malonate13.3Moderate
Meldrum's Acid4.97Very High

Note: Lower pKa values indicate a more acidic active methylene compound, leading to easier enolate formation and generally higher reactivity.

Visualizations

Caption: General reaction scheme for the Knoevenagel condensation of this compound with an active methylene compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product aldehyde This compound product α,β-Unsaturated Product aldehyde->product + methylene Active Methylene Compound (Z-CH2-Z') methylene->product + catalyst Base (e.g., Piperidine) catalyst->product water H2O product->water +

Caption: Simplified workflow for a typical Knoevenagel condensation experiment.

G A Combine Aldehyde, Active Methylene Compound, and Solvent B Add Catalyst A->B C Heat to Reaction Temperature B->C D Monitor Reaction (TLC) C->D E Work-up (Filtration/Evaporation) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS, M.P.) F->G

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation, and specifically the Claisen-Schmidt variant, represents a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is instrumental in the synthesis of α,β-unsaturated ketones, such as chalcones, which are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

2-Methoxy-5-(trifluoromethyl)benzaldehyde is a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde ring can significantly influence the electronic properties and biological activity of the resulting condensation products. These application notes provide detailed protocols and compiled data for the Claisen-Schmidt condensation of this compound with various ketones.

Reaction Mechanism and Experimental Workflow

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking α-hydrogens, such as this compound, and a ketone containing α-hydrogens (e.g., acetophenone). The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

G cluster_mechanism Reaction Mechanism Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Ketone Aldehyde This compound (Electrophile) Enolate->Aldehyde Nucleophilic Attack Aldol_Adduct Aldol Adduct Intermediate Aldehyde->Aldol_Adduct Dehydration - H₂O Aldol_Adduct->Dehydration Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone Dehydration->Chalcone

Base-catalyzed Claisen-Schmidt condensation mechanism.

A typical experimental workflow for the synthesis of chalcones from this compound involves the dissolution of reactants, base-catalyzed condensation, product isolation via precipitation, and subsequent purification.

G cluster_workflow Experimental Workflow Reactants 1. Mix Aldehyde & Ketone in Solvent Reaction 2. Add Base Catalyst & Stir Reactants->Reaction Precipitation 3. Quench with Acid/Water & Precipitate Product Reaction->Precipitation Isolation 4. Filter & Wash Crude Product Precipitation->Isolation Purification 5. Recrystallize or Column Chromatography Isolation->Purification Characterization 6. Analyze Pure Product (NMR, MS, MP) Purification->Characterization

General experimental workflow for chalcone synthesis.

Quantitative Data Summary

While specific experimental data for the aldol condensation of this compound is not extensively reported in the literature, the following tables provide representative data based on similar reactions with substituted benzaldehydes. Yields are typically moderate to high, depending on the specific ketone and reaction conditions employed.

Table 1: Reactants and General Reaction Conditions

ReactantStructureMolar Eq.Role
This compoundAldehyde Structure1.0Electrophile
Substituted AcetophenoneKetone Structure1.0Nucleophile
Sodium Hydroxide (aq)NaOHCatalyticBase Catalyst
EthanolC₂H₅OH-Solvent
Parameter Condition
TemperatureRoom Temperature
Reaction Time4 - 24 hours

Table 2: Representative Product Yields from Similar Reactions

AldehydeKetoneCatalyst/SolventYield (%)
Substituted BenzaldehydeAcetophenoneNaOH / Ethanol50-90
Substituted Benzaldehyde4'-MethoxyacetophenoneKOH / Methanol60-95
Substituted Benzaldehyde4'-ChloroacetophenoneNaOH / Ethanol55-85

Experimental Protocols

The following are generalized protocols for the Claisen-Schmidt condensation of this compound with a ketone. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a standard, reliable method for chalcone synthesis using a basic aqueous solution in an alcohol solvent.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (10-40% aqueous solution)

  • Ethanol

  • Dilute Hydrochloric Acid (1 M)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected acetophenone derivative in a minimal amount of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring vigorously, slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture. The formation of a precipitate may be observed.

  • Reaction: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol avoids the use of bulk organic solvents and can often lead to shorter reaction times and high yields.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Sodium Hydroxide (solid pellets or powder) (1.0 eq)

  • Mortar and pestle

  • Spatula

  • Büchner funnel and filter paper

  • Deionized Water

Procedure:

  • Grinding: In a porcelain mortar, combine this compound, the acetophenone derivative, and solid sodium hydroxide in equimolar amounts.[1]

  • Reaction: Grind the mixture with a pestle for 10-20 minutes. The mixture may become a paste or solid mass.[1]

  • Isolation: Scrape the solid product from the mortar. Add a small amount of cold deionized water and continue to grind to break up the solid.

  • Washing: Collect the solid by suction filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst or improper concentration.Use a fresh, accurately prepared solution of NaOH or KOH.
Suboptimal reaction time or temperature.Monitor the reaction by TLC and adjust the reaction time accordingly. Gentle warming may be necessary for less reactive substrates.
Formation of Side Products Self-condensation of the ketone.Add the base solution slowly to the mixture of the aldehyde and ketone.
Cannizzaro reaction of the aldehyde.Ensure the reaction temperature is not excessively high.
Difficulty in Product Precipitation Product is soluble in the workup mixture.Use ice-cold water for the workup and washing steps.
Insufficient acidification.Ensure the pH is adjusted to ~5-6 to fully precipitate the chalcone.

References

Application Notes and Protocols for the Synthesis of Chalcones from 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcones utilizing 2-Methoxy-5-(trifluoromethyl)benzaldehyde as a key starting material. The methodologies described are based on the well-established Claisen-Schmidt condensation reaction, a robust and versatile method for forming the α,β-unsaturated ketone core of chalcones.[1][2][3] Trifluoromethylated chalcones are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6][7] The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, potentially improving its pharmacological profile.[4][5]

General Reaction Scheme

The synthesis of chalcones from this compound proceeds via a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone. The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol adduct yields the chalcone.[1][8]

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product Chalcone derivative reactant1->product reactant2 +   Acetophenone derivative reactant2->product conditions Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) conditions:n->product:s

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocols

Two primary protocols for the Claisen-Schmidt condensation are provided below: a conventional method using a solvent and a solvent-free grinding method, which aligns with green chemistry principles.[1][9][10]

Protocol 1: Conventional Synthesis in Ethanol

This method is a standard and widely used procedure for chalcone synthesis.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, etc.)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound and the selected substituted acetophenone in a minimal amount of ethanol with stirring.[2]

  • Base Addition: While stirring the solution at room temperature or in an ice bath, slowly add a solution of NaOH or KOH in ethanol or water.[1][2] The base acts as a catalyst to facilitate the condensation reaction.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[9]

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl or glacial acetic acid to neutralize the excess base and precipitate the chalcone product.[1][2]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.[1][11]

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[1][9][10]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly method avoids the use of organic solvents during the reaction step.

Materials:

  • This compound

  • Substituted acetophenone

  • Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Mortar and pestle

  • Spatula

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Grinding: In a mortar, combine equimolar amounts of this compound, the substituted acetophenone, and solid NaOH or KOH.[9][10]

  • Reaction: Grind the mixture with a pestle for 5-15 minutes. The reaction is often accompanied by a change in color and the formation of a paste or solid mass.[10][12]

  • Isolation: Scrape the solid product from the mortar using a spatula.

  • Washing: Wash the solid with deionized water to remove the base and any unreacted starting materials.[9][10]

  • Filtration and Purification: Isolate the chalcone by suction filtration. The crude product can be further purified by recrystallization from a suitable solvent like 95% ethanol.[9][10]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis of chalcones derived from this compound.

Table 1: Reaction Conditions and Yields

EntryAcetophenone DerivativeBaseSolventReaction Time (h)Yield (%)Melting Point (°C)
1AcetophenoneNaOHEthanol12DataData
24'-HydroxyacetophenoneKOHEthanol24DataData
34'-MethoxyacetophenoneNaOHNone (Grinding)0.25DataData
44'-ChloroacetophenoneKOHEthanol18DataData

Table 2: Spectroscopic Data for a Representative Chalcone

Chalcone Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
(E)-1-(phenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-oneDataDataDataData

Mandatory Visualizations

experimental_workflow start Start reactants Mix this compound and Acetophenone Derivative start->reactants add_base Add Base (NaOH or KOH) reactants->add_base reaction Stir at Room Temperature (Monitor by TLC) add_base->reaction precipitation Pour into Ice/Water and Acidify reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing purification Recrystallization from Ethanol washing->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for chalcone synthesis.

Applications in Drug Development

Chalcones are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[13][14][15] The incorporation of a trifluoromethyl group, as present in derivatives of this compound, can significantly influence their therapeutic potential.

  • Anticancer Activity: Many chalcone derivatives have demonstrated potent anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5][16] Trifluoromethylated chalcones have shown promising activity against androgen-independent prostate cancer.[5]

  • Antimicrobial Activity: Chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing significant efficacy against pathogenic strains.[6][7][17]

  • Anti-inflammatory Activity: Chalcones can exert anti-inflammatory effects by modulating various inflammatory pathways.[18]

  • Antioxidant Activity: The α,β-unsaturated ketone system in chalcones contributes to their antioxidant properties.[18]

The synthesis of novel chalcones from this compound offers a promising avenue for the discovery of new therapeutic agents with improved efficacy and pharmacological properties. Further investigation into the structure-activity relationships (SAR) of these compounds is warranted to optimize their biological activities.

References

Application of 2-Methoxy-5-(trifluoromethyl)benzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a key building block in the synthesis of a variety of bioactive molecules. Its unique structure, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are advantageous for the generation of novel therapeutic agents. The presence of the trifluoromethyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on Schiff bases and chalcones, which have demonstrated promising anticancer and antimicrobial activities.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various classes of bioactive compounds, primarily through condensation reactions involving its highly reactive aldehyde functional group.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The reaction of this compound with various aromatic and heterocyclic amines can generate a diverse library of Schiff base derivatives for biological screening.

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Chalcone derivatives are known to exhibit a wide range of pharmacological effects, including potent anticancer activity through the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative bioactive molecules derived from this compound.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • To this solution, add the substituted aniline (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Quantitative Data Summary (Hypothetical Example):

Reactant 1Reactant 2SolventCatalystReaction Time (h)Yield (%)
This compound4-chloroanilineEthanolGlacial Acetic Acid485
Protocol 2: Synthesis of a Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (40%)

  • Stirring apparatus

  • Beaker and standard laboratory glassware

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL beaker, prepare a solution of this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol (50 mL).

  • Condensation: Cool the solution in an ice bath and slowly add aqueous NaOH solution (40%) dropwise with constant stirring. Maintain the temperature below 25°C.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate indicates the progress of the reaction.

  • Workup: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

  • Characterization: Characterize the purified chalcone using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Quantitative Data Summary (Hypothetical Example):

Reactant 1Reactant 2SolventBaseReaction Time (h)Yield (%)
This compound4-methoxyacetophenoneEthanol40% NaOH378

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 This compound Dissolve Dissolve in Ethanol Reactant1->Dissolve Reactant2 Substituted Aniline Reactant2->Dissolve AddCatalyst Add Acetic Acid Dissolve->AddCatalyst Reflux Reflux (4-6h) AddCatalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Schiff Base Recrystallize->Product

Caption: Workflow for the synthesis of a Schiff base derivative.

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 This compound Dissolve Dissolve in Ethanol Reactant1->Dissolve Reactant2 Substituted Acetophenone Reactant2->Dissolve AddBase Add NaOH (aq) Dissolve->AddBase Stir Stir at RT (2-3h) AddBase->Stir Quench Pour into Ice/HCl Stir->Quench Filter Filter Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Chalcone Recrystallize->Product

Caption: Workflow for the synthesis of a chalcone derivative.

Hypothetical Signaling Pathway for Anticancer Activity of a Chalcone Derivative

Chalcones have been reported to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism involves the modulation of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Chalcone Chalcone Derivative Bax Bax Chalcone->Bax Upregulates Bcl2 Bcl-2 Chalcone->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway modulated by a chalcone derivative.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. The straightforward and efficient protocols for the synthesis of Schiff bases and chalcones presented herein provide a solid foundation for researchers to generate compound libraries for drug discovery programs. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents make this aldehyde an attractive scaffold for the development of novel therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of derivatives of this compound is warranted to explore their full therapeutic potential.

Application Notes and Protocols: Utilizing 2-Methoxy-5-(trifluoromethyl)benzaldehyde in the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conceptual design, synthesis, and evaluation of novel kinase inhibitors using 2-Methoxy-5-(trifluoromethyl)benzaldehyde as a key starting material. This document outlines a strategic approach to leverage the unique electronic and steric properties of this substituted benzaldehyde in targeting clinically relevant protein kinases.

Introduction to Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The design of small molecule kinase inhibitors that can selectively modulate the activity of specific kinases is a major focus of modern drug discovery. The 2-methoxy-5-(trifluoromethyl)phenyl moiety, derivable from this compound, offers several advantageous features for a kinase inhibitor scaffold. The methoxy group can act as a hydrogen bond acceptor, while the trifluoromethyl group can enhance metabolic stability and binding affinity through various non-covalent interactions.

Conceptual Design of a Novel Kinase Inhibitor

Herein, we propose a hypothetical kinase inhibitor, designated as KIM-7 , based on a di-anilinopyrimidine scaffold. This scaffold is a common core structure for numerous potent kinase inhibitors. The design incorporates the 2-methoxy-5-(trifluoromethyl)phenyl group, which is hypothesized to interact with the hinge region of the kinase ATP-binding pocket.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro activity of the conceptual kinase inhibitor KIM-7 and a reference compound against a panel of cancer-relevant kinases.

CompoundTarget KinaseIC50 (nM)
KIM-7 EGFR15
VEGFR225
PDGFRβ150
c-Met>1000
Gefitinib EGFR20
(Reference)VEGFR21500
PDGFRβ>10000
c-Met>10000

Experimental Protocols

Protocol 1: Synthesis of Kinase Inhibitor KIM-7

This protocol outlines a potential synthetic route to the target kinase inhibitor KIM-7 starting from this compound.

Step 1: Reductive Amination to form N-(2-methoxy-5-(trifluoromethyl)benzyl)ethanamine

  • To a solution of this compound (1.0 eq) in methanol, add ethanamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amine.

Step 2: Synthesis of the di-anilinopyrimidine core

  • Combine the product from Step 1 (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in isopropanol.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to obtain the intermediate.

Step 3: Final coupling to yield KIM-7

  • To a solution of the intermediate from Step 2 (1.0 eq) in dimethylformamide, add 4-aminophenol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 80 °C and stir for 8 hours.[1]

  • Cool the reaction, pour into ice water, and collect the precipitate by filtration.

  • Wash the solid with water and diethyl ether.

  • Purify the crude product by recrystallization or column chromatography to obtain KIM-7 .

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Prepare a stock solution of the test compound (e.g., KIM-7 ) in DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP.

  • Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the kinase inhibitor on cancer cell lines.[3]

  • Seed cancer cells (e.g., A549, a human lung cancer cell line) in a 96-well plate and allow them to adhere overnight.[4]

  • Treat the cells with various concentrations of the test compound for 72 hours.[3]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_0 Adaptor Proteins cluster_1 MAPK Pathway cluster_2 PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation KIM7 KIM-7 KIM7->EGFR

Caption: EGFR signaling pathway and the inhibitory action of KIM-7.

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis of KIM-7 Start->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay CellAssay Cell-Based Viability Assay Purification->CellAssay DataAnalysis Data Analysis & SAR Studies KinaseAssay->DataAnalysis CellAssay->DataAnalysis End Lead Optimization DataAnalysis->End

Caption: Workflow for the design and evaluation of kinase inhibitors.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Welcome to the technical support resource for the synthesis of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound start from 4-methoxy-1-(trifluoromethyl)benzene. These methods are:

  • Directed ortho-Metalation (DoM): This involves the deprotonation of the aromatic ring at the position ortho (adjacent) to the methoxy group using a strong organolithium base like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[1][2]

  • Vilsmeier-Haack Reaction: This is an electrophilic aromatic substitution where the starting material is treated with a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electron-rich nature of the anisole derivative makes it a suitable substrate for this reaction.[3]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: For Directed ortho-Metalation, the most critical parameters are maintaining strictly anhydrous (water-free) conditions and precise temperature control (typically -78 °C) to ensure the stability and reactivity of the organolithium reagent.[5] For the Vilsmeier-Haack reaction, controlling the temperature to prevent substrate decomposition and ensuring the correct stoichiometry of the reagents are crucial for achieving high yields and purity.[6]

Q3: My n-BuLi is from a new bottle. Do I still need to titrate it?

A3: Yes, it is highly recommended to titrate organolithium reagents like n-BuLi before use, even if the bottle is new. The actual concentration can decrease over time due to gradual decomposition. Using an inaccurate concentration can lead to either incomplete reaction or an excess of reactive base, causing side reactions.[5]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: The yield of my Directed ortho-Metalation (DoM) reaction is very low, and I recovered most of my starting material.

  • Possible Cause 1: Inactive Organolithium Reagent. The n-BuLi or other organolithium base may have degraded.

    • Solution: Titrate the organolithium reagent immediately before use to determine its exact molarity. Use a fresh, properly stored bottle if necessary.[5]

  • Possible Cause 2: Presence of Moisture. Water will rapidly quench the organolithium reagent and the aryllithium intermediate.

    • Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent.[5]

  • Possible Cause 3: Insufficient Reactivity. The deprotonation step may be too slow or incomplete at very low temperatures, especially if the starting material has poor solubility.

    • Solution: Consider adding N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and accelerate the metalation.[1][5] You might also experiment with slightly raising the temperature after the addition of the base (e.g., from -78 °C to -40 °C), but this should be done cautiously as it can also promote reagent decomposition.[5][7]

  • Possible Cause 4: Reagent Aggregation. Organolithium bases exist as aggregates in solution, which can reduce their effective concentration and reactivity.

    • Solution: Research suggests that these reactions can require a significant excess of the butyllithium base because complex aggregates can form that "cannibalize" the reagent, preventing it from reacting.[8] Using a carefully measured excess (e.g., 2.2 equivalents) and an additive like TMEDA can help mitigate this.[5]

Problem 2: My Vilsmeier-Haack reaction mixture turned into a dark tar.

  • Possible Cause 1: Reaction Temperature Too High. The Vilsmeier-Haack reaction can be exothermic. Overheating can cause the electron-rich anisole substrate to decompose or polymerize.

    • Solution: Maintain careful temperature control throughout the reaction. Add the Vilsmeier reagent (or POCl₃ to the DMF/substrate mixture) slowly and with efficient cooling in an ice bath.

  • Possible Cause 2: Substrate is Too Activated. While the methoxy group is necessary for the reaction, highly activated aromatic systems can be prone to side reactions.

    • Solution: Ensure the reaction is not left for an excessive amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) and proceed to the workup as soon as the starting material is consumed.

Problem 3: I see significant byproducts in my final product's NMR/GC-MS analysis.

  • Possible Cause 1 (DoM): Incomplete reaction. Recovery of starting material, 4-methoxy-1-(trifluoromethyl)benzene. See solutions for Problem 1.

  • Possible Cause 2 (DoM): Quenching of n-BuLi. Formation of butanol if the reaction was quenched with D₂O or H₂O before the aryllithium could react with DMF.[5] This indicates a failure in the deprotonation step.

  • Possible Cause 3 (Vilsmeier-Haack): Incomplete Hydrolysis. The initial product of the electrophilic substitution is an iminium salt.[4] If the aqueous workup is not sufficient (e.g., too short, wrong pH), this intermediate may persist.

    • Solution: Ensure the reaction mixture is stirred vigorously with water or a dilute aqueous acid for an adequate amount of time during the workup to fully hydrolyze the iminium intermediate to the desired aldehyde.

  • Possible Cause 4: Over-reaction. While less common, formation of a di-formylated product is a theoretical possibility if reaction conditions are too harsh.

    • Solution: Use appropriate stoichiometry (close to 1:1 for substrate and Vilsmeier reagent). Purify the product using column chromatography to separate it from more polar byproducts.

Summary of Potential Side Reactions
Reaction TypeSide Product/IssuePotential CauseRecommended Mitigation Strategy
Directed ortho-Metalation Unreacted Starting MaterialInactive/insufficient n-BuLi; presence of moisture; poor substrate solubility.[5]Titrate n-BuLi; use anhydrous techniques; add TMEDA; slightly increase reaction temperature after addition.[5]
Butane, Butanol, OctaneSide reactions from the organolithium reagent itself or quenching.Indicates failed lithiation. Focus on optimizing the deprotonation step.
Vilsmeier-Haack Tar/Polymer FormationReaction temperature too high; prolonged reaction time.Maintain strict temperature control (e.g., 0-10 °C during addition); monitor reaction by TLC.
Iminium Salt ImpurityIncomplete hydrolysis during aqueous workup.[4]Ensure thorough and slightly acidic aqueous workup with vigorous stirring.
Di-formylated ProductExcess Vilsmeier reagent; harsh reaction conditions.Use precise stoichiometry; purify via column chromatography.

Visual Guides & Workflows

General Synthesis & Purification Workflow

cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase start Start: 4-Methoxy-1-(trifluoromethyl)benzene reagents Add Reagents (e.g., n-BuLi then DMF, or POCl3/DMF) start->reagents reaction Controlled Reaction (e.g., -78°C or 0°C) reagents->reaction quench Quench Reaction (e.g., sat. NH4Cl or H2O) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify analyze Analyze Fractions (TLC, GC-MS, NMR) purify->analyze product Final Product: This compound analyze->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

problem Problem: Low Yield or No Reaction check_reagent Was the organolithium reagent (n-BuLi) titrated recently? problem->check_reagent check_conditions Were strictly anhydrous conditions used? check_reagent->check_conditions Yes sol_reagent Solution: Titrate n-BuLi before use. check_reagent->sol_reagent No check_temp Was temperature maintained at -78°C? check_conditions->check_temp Yes sol_conditions Solution: Flame-dry glassware, use anhydrous/distilled solvents. check_conditions->sol_conditions No check_additive Was an additive (e.g., TMEDA) used? check_temp->check_additive Yes sol_temp Action: Ensure proper cooling. Consider slow warming to -40°C after addition. check_temp->sol_temp No sol_additive Action: Add 1.1-2.2 eq. of TMEDA to improve reactivity. check_additive->sol_additive No success Problem Resolved check_additive->success Yes sol_reagent->check_conditions sol_conditions->check_temp sol_temp->check_additive sol_additive->success

Caption: Decision tree for troubleshooting low yields in Directed ortho-Metalation reactions.

Experimental Protocols

Disclaimer: These are representative protocols and may require optimization. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

Materials:

  • 4-Methoxy-1-(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methoxy-1-(trifluoromethyl)benzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature over 2 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • 4-Methoxy-1-(trifluoromethyl)benzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Aromatic Addition: To this mixture, add a solution of 4-methoxy-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup & Hydrolysis: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the mixture onto a stirred slurry of crushed ice and saturated NaHCO₃ solution to quench the reaction and hydrolyze the iminium intermediate. Caution: This step is highly exothermic and releases gas.

  • Stir the resulting mixture vigorously for 1 hour until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[9]

References

Purification of "2-Methoxy-5-(trifluoromethyl)benzaldehyde" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Methoxy-5-(trifluoromethyl)benzaldehyde by column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate (EtOAc) in hexane (e.g., 2% to 20% EtOAc).
TLC Analysis Silica gel plates with F254 indicator.
Optimal TLC Rf Value Aim for an Rf of 0.25-0.35 for the target compound to ensure good separation.
Sample Preparation Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform dry loading.
Column Dimensions Select a column diameter and length appropriate for the amount of crude material.
Fraction Collection Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
Fraction Analysis Analyze collected fractions by TLC to identify those containing the pure product.

2. Detailed Methodology

a. Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the desired product from impurities.

  • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with various ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Visualize the spots under a UV lamp. The ideal solvent system will give the product an Rf value between 0.25 and 0.35.

b. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 2% EtOAc in hexane).

  • Carefully pour the slurry into a vertical chromatography column with the stopcock closed.

  • Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance when adding the eluent.

c. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully pipette the solution onto the top of the silica gel.[1]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1] Carefully add this powder to the top of the column.

d. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution, starting with a low polarity solvent mixture and gradually increasing the polarity (e.g., from 2% to 10% ethyl acetate in hexane).

  • Collect fractions of a consistent volume.

e. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[2]
Poor separation of the product from impurities. The chosen solvent system is not optimal.Re-evaluate the solvent system using TLC to achieve a larger difference in Rf values between the product and impurities.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed evenly without any cracks or air bubbles.
The product elutes too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane).
Tailing of spots on TLC and broad peaks during elution. The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifier like triethylamine (~0.1%) to the eluent to neutralize the acidic sites on the silica.
The sample was dissolved in a solvent that is too polar for loading.Use the eluent or a less polar solvent to dissolve the sample for loading. Consider dry loading.[1]
Crystallization of the compound in the column. The compound has low solubility in the eluent and is highly concentrated.Use a solvent system that provides better solubility for your compound. Pre-purification to remove impurities that may be seeding crystallization can also help.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound? A1: Based on the polarity of similar aromatic aldehydes, a good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 98:2 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis. For other trifluoromethylated aromatic compounds, eluent systems like 10:1 hexane:ethyl acetate have been reported to be effective.[3]

Q2: My compound is not very soluble in hexane. How should I load it onto the column? A2: If your compound has low solubility in the eluent, dry loading is the recommended method.[1] Dissolve your crude product in a solvent in which it is readily soluble (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q3: The Rf of my product is very low (close to the baseline) even with 20% ethyl acetate in hexane. What should I do? A3: If your compound is very polar and does not move significantly up the TLC plate, you may need to switch to a more polar solvent system.[4] Consider using a mixture of dichloromethane and methanol. Start with a low concentration of methanol (e.g., 1-2%) and increase it as needed.

Q4: I see streaking of my compound on the TLC plate. What does this indicate? A4: Streaking on a TLC plate, or tailing, often suggests that the compound is interacting too strongly with the stationary phase. This can be due to the acidic nature of the silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can often resolve this issue by neutralizing the acidic silanol groups.

Q5: How can I be sure my compound is stable on silica gel? A5: To test for stability, dissolve a small amount of your crude product in a solvent and spot it on a TLC plate. Then, add a small amount of silica gel to the remaining solution and stir it for an hour. Spot the solution from the silica slurry next to the original spot on the same TLC plate and elute. If you see new spots or a significant decrease in the intensity of your product spot, your compound may be decomposing on the silica gel.[2] In such cases, using a less acidic stationary phase like neutral alumina or florisil may be a better option.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic Start Problem Encountered No_Elution Product Not Eluting? Start->No_Elution Poor_Separation Poor Separation? No_Elution->Poor_Separation No Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Fast_Elution Product Elutes Too Fast? Poor_Separation->Fast_Elution No Optimize_Solvent Re-optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Yes Decrease_Polarity Decrease Eluent Polarity Fast_Elution->Decrease_Polarity Yes Resolved Problem Resolved Fast_Elution->Resolved No Check_Stability Check Compound Stability Increase_Polarity->Check_Stability If still no elution Increase_Polarity->Resolved Check_Stability->Resolved Check_Loading Check Column Loading/Packing Optimize_Solvent->Check_Loading If still poor separation Optimize_Solvent->Resolved Check_Loading->Resolved Decrease_Polarity->Resolved

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Optimizing Wittig Reactions for Electron-Deficient Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Wittig reaction conditions with electron-deficient benzaldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig reaction with electron-deficient benzaldehydes, offering potential causes and solutions in a question-and-answer format.

Q1: I am getting a low yield or no reaction with my electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde). What are the possible causes?

Possible Causes & Solutions:

  • Ylide Instability: While the benzaldehyde is activated, the ylide itself might be unstable under the reaction conditions. Some ylides, especially non-stabilized or semi-stabilized ones, can degrade over time.

    • Solution: Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[1]

  • Incorrect Base: The choice of base is critical. A base that is too weak may not deprotonate the phosphonium salt efficiently, while a base that is too strong might react with the aldehyde or other functional groups.

    • Solution: For stabilized ylides, which are commonly used to achieve (E)-selectivity, weaker bases like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) can be effective.[2] For less stabilized ylides, stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi) are typically required.[3][4] When using very strong bases, ensure anhydrous conditions and low temperatures to minimize side reactions.

  • Side Reactions: Electron-deficient benzaldehydes can be susceptible to side reactions, such as the Cannizzaro reaction, under strongly basic conditions.

    • Solution: Use a milder base if possible. Alternatively, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate carbanions that are more nucleophilic but generally less basic than Wittig ylides, and often proceeds under milder conditions.[5][6][7]

  • Steric Hindrance: Although less common with aldehydes, significant steric hindrance on either the ylide or the aldehyde can slow down the reaction.

    • Solution: If steric hindrance is a suspected issue, prolonged reaction times or elevated temperatures may be necessary. However, this also increases the risk of side reactions. The HWE reaction can sometimes be more effective for sterically hindered substrates.[5]

Q2: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the (E)-alkene?

Possible Causes & Solutions:

  • Ylide Type: The structure of the ylide is the primary determinant of stereoselectivity. Non-stabilized ylides (e.g., those with alkyl substituents) typically favor the (Z)-alkene, while stabilized ylides (those with electron-withdrawing groups like esters or ketones) predominantly yield the (E)-alkene.[2][8]

    • Solution: To favor the (E)-isomer, use a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. The electron-withdrawing group stabilizes the betaine intermediate, allowing for equilibration to the more thermodynamically stable anti-betaine, which leads to the (E)-alkene.[5]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high (E)-selectivity with stabilized phosphonate reagents.[7][9]

    • Solution: Employ the HWE reaction using a phosphonate ester like triethyl phosphonoacetate. The resulting water-soluble phosphate byproduct also simplifies purification.[7]

  • Reaction Conditions (Salt Effects): The presence of lithium salts can decrease (E)-selectivity by stabilizing the betaine intermediate and altering the reaction pathway.[2][3]

    • Solution: When aiming for high (E)-selectivity with stabilized ylides, using sodium- or potassium-based bases (e.g., NaH, KOtBu) in salt-free conditions is often preferable to lithium-based reagents like n-BuLi.[2]

Q3: I am having difficulty purifying my product from the triphenylphosphine oxide byproduct. What are the best strategies?

Possible Causes & Solutions:

  • Co-elution in Chromatography: Triphenylphosphine oxide can have similar polarity to the desired alkene product, making separation by standard column chromatography challenging.

    • Solution 1 (Precipitation): Triphenylphosphine oxide is often less soluble in non-polar solvents than the alkene product. After the reaction, the crude mixture can be dissolved in a minimal amount of a polar solvent (like dichloromethane) and then triturated with a non-polar solvent (like hexanes or diethyl ether) to precipitate the triphenylphosphine oxide, which can then be filtered off.

    • Solution 2 (Complexation): Triphenylphosphine oxide can be removed by forming a complex. For instance, treating the crude reaction mixture with zinc chloride (ZnCl₂) in ethanol leads to the precipitation of the ZnCl₂(OPPh₃)₂ complex, which can be removed by filtration.[10]

    • Solution 3 (Using HWE Reaction): The phosphate byproduct from the HWE reaction is typically water-soluble and can be easily removed with an aqueous workup, thus avoiding the purification issues associated with triphenylphosphine oxide.[7]

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient benzaldehydes generally more reactive in the Wittig reaction?

Electron-deficient benzaldehydes, such as those with nitro or cyano groups, have a more electrophilic carbonyl carbon. The electron-withdrawing group pulls electron density away from the carbonyl group, making it more susceptible to nucleophilic attack by the phosphorus ylide. This increased reactivity can lead to faster reaction rates.[3]

Q2: What is the Horner-Wadsworth-Emmons (HWE) reaction, and when should I use it instead of the standard Wittig reaction?

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions instead of phosphonium ylides.[7] It is particularly advantageous when:

  • High (E)-alkene selectivity is desired.[7][9]

  • The carbonyl compound is sterically hindered or less reactive (e.g., some ketones).[5]

  • Simplified purification is a priority, as the phosphate byproduct is water-soluble.[7]

Q3: How does the choice of solvent affect the Wittig reaction with electron-deficient benzaldehydes?

The solvent can influence the stereochemical outcome of the Wittig reaction. For semi-stabilized and non-stabilized ylides, polar solvents can increase the proportion of the (Z)-alkene.[11] For stabilized ylides, which are typically used for (E)-selectivity with electron-deficient benzaldehydes, the solvent effect is generally less pronounced, but aprotic solvents like THF or dichloromethane are commonly used.[12][13] Reactions in aqueous media have also been reported to be effective, particularly for stabilized ylides, offering good yields and high (E)-selectivity.

Q4: Can I perform a one-pot Wittig reaction with electron-deficient benzaldehydes?

Yes, one-pot procedures are feasible, especially when using stabilized ylides.[4] For example, reacting an α-halo ester, triphenylphosphine, and an electron-deficient benzaldehyde in the presence of a mild base like sodium bicarbonate in an aqueous medium can provide the desired α,β-unsaturated ester in good yield and with high (E)-selectivity.[14]

Data Presentation

Table 1: Wittig Reaction with Stabilized Ylides and Substituted Benzaldehydes

Benzaldehyde DerivativeYlideBaseSolventYield (%)E:Z RatioReference
4-NitrobenzaldehydePh₃P=CHCO₂EtNaHCO₃H₂O/Reflux~95>98:2[15]
BenzaldehydePh₃P=CHCO₂MeNaHCO₃H₂O8795.5:4.5[14]
4-MethoxybenzaldehydePh₃P=CHCO₂MeNaHCO₃H₂O8799.8:0.2[14]
4-NitrobenzaldehydePh₃P=CHCNK₂CO₃H₂O/TPGS6350:50[10]

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

Aldehyde/KetonePhosphonate ReagentBaseSolventYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaHTHF95>98:2[16]
CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHDME88>95:5[16]

Experimental Protocols

Protocol 1: (E)-Selective Wittig Reaction with a Stabilized Ylide

Reaction: Synthesis of Ethyl (E)-3-(4-nitrophenyl)acrylate from 4-Nitrobenzaldehyde

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq), (carbethoxymethylene)triphenylphosphorane (1.1 eq), and toluene.

  • Reaction:

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Add hexanes to precipitate the triphenylphosphine oxide.

    • Filter the mixture and wash the solid with cold hexanes.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting solid/oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene.

Protocol 2: (E)-Selective Horner-Wadsworth-Emmons (HWE) Reaction

Reaction: Synthesis of Ethyl (E)-3-(4-cyanophenyl)acrylate from 4-Cyanobenzaldehyde

  • Base Preparation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Re-suspend the NaH in fresh anhydrous THF.

  • Ylide Formation:

    • Cool the NaH suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup & Purification:

    • Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.

Visualizations

Troubleshooting_Wittig_Low_Yield Start Low Yield / No Reaction with Electron-Deficient Benzaldehyde Cause1 Ylide Instability? Start->Cause1 Cause2 Incorrect Base? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Generate ylide in situ (add phosphonium salt in portions) Cause1->Solution1 Solution2 Optimize Base: - Weaker base for stabilized ylides (e.g., Na2CO3) - Stronger base for unstabilized ylides (e.g., NaH, KOtBu) Cause2->Solution2 Solution3 Use milder conditions or switch to HWE reaction Cause3->Solution3 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for low yield in Wittig reactions.

HWE_Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_ylide 2. Carbanion Formation cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification cluster_product 5. Product Prep Suspend NaH in anhydrous THF under inert atmosphere Ylide Cool to 0°C Add Triethyl Phosphonoacetate Stir at 0°C -> RT Prep->Ylide Reaction Cool to 0°C Add Electron-Deficient Benzaldehyde Warm to RT & Stir Ylide->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench with aq. NH4Cl Extract with Organic Solvent Wash & Dry Monitor->Workup Reaction Complete Purify Concentrate Column Chromatography Workup->Purify Product Pure (E)-Alkene Purify->Product

Caption: General experimental workflow for the HWE reaction.

References

Technical Support Center: Reductive Amination of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of 2-Methoxy-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the reductive amination of this substrate are often attributed to a few key factors. The electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the benzaldehyde. Here’s a prioritized checklist for troubleshooting:

  • Imine Formation: Incomplete formation of the imine intermediate is a common culprit. The equilibrium between the aldehyde/amine and the imine can be unfavorable. Consider using a dehydrating agent, such as molecular sieves (3Å or 4Å), or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. A mild and selective reducing agent is necessary to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this type of reaction as it is less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[1][2]

  • Reaction pH: The pH of the reaction medium can significantly influence the rate of imine formation. A weakly acidic medium (pH 4-6) is generally optimal. This can be achieved by adding a catalytic amount of acetic acid. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Reaction Temperature and Time: Due to the potentially lower reactivity of the aldehyde, extended reaction times or a moderate increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing a significant amount of the corresponding alcohol (2-Methoxy-5-(trifluoromethyl)benzyl alcohol) as a byproduct. How can I minimize this?

A2: The formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting aldehyde. To mitigate this, consider the following:

  • Switch to a Milder Reducing Agent: If you are using sodium borohydride (NaBH₄), switch to a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to preferentially reduce the protonated imine (iminium ion) over the carbonyl group.

  • Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form completely by stirring the aldehyde and amine together, with a dehydrating agent if necessary, for a period before introducing the reducing agent. This ensures a higher concentration of the imine for the reduction step.

  • Control Stoichiometry: Ensure you are not using a large excess of the reducing agent, as this can increase the likelihood of aldehyde reduction.

Q3: My reaction appears to stall, with starting materials remaining even after prolonged reaction times. What could be the issue?

A3: A stalled reaction can be due to several factors, particularly with an electron-deficient aldehyde.

  • Catalyst Deactivation (for catalytic hydrogenation): If you are using a metal catalyst (e.g., Pd/C), the amine or other species in the reaction mixture could be poisoning the catalyst. Ensure the quality of your catalyst and consider using a higher catalyst loading.

  • Insufficient Activation: The imine formed from this compound may be less susceptible to reduction. Adding a catalytic amount of a Lewis acid, such as Ti(OiPr)₄, can sometimes facilitate the reduction.

  • Solvent Choice: The choice of solvent can impact reaction rates. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for reactions with NaBH(OAc)₃. For catalytic hydrogenation, alcohols like methanol or ethanol are typically used. Ensure your starting materials are fully soluble in the chosen solvent.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation of the starting aldehyde, the amine, the imine intermediate (if stable enough to be observed), and the final product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS is an excellent tool to track the consumption of reactants and the formation of products.

Troubleshooting Guide: Summary Table

IssuePotential CauseRecommended Solution
Low Yield Incomplete imine formationAdd a dehydrating agent (e.g., molecular sieves).
Aldehyde reductionUse a milder reducing agent (e.g., NaBH(OAc)₃).
Sub-optimal pHAdjust to a weakly acidic pH (4-6) with acetic acid.
Alcohol Byproduct Non-selective reducing agentSwitch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN.
Premature reductionAllow imine to form completely before adding the reducing agent.
Stalled Reaction Catalyst poisoning (hydrogenation)Use fresh catalyst or increase catalyst loading.
Poor imine reactivityAdd a Lewis acid catalyst (e.g., Ti(OiPr)₄).
Poor solubilityChoose a solvent in which all reactants are soluble.
Over-alkylation Reaction of product with aldehydeUse a slight excess of the amine.
(for primary amines)Consider a stepwise approach with isolation of the imine.

Experimental Protocols

Below are generalized protocols for the reductive amination of this compound. Note: These are starting points and may require optimization for specific amines.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (optional)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.0-1.2 eq).

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take anywhere from a few hours to overnight.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium on carbon (Pd/C, 5-10 wt. %)

    • Methanol or Ethanol

    • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol.

    • Carefully add Pd/C (5-10 mol %) to the solution.

    • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or crystallization.

Data Presentation

The following tables provide representative data for the reductive amination of benzaldehydes with electron-withdrawing groups to illustrate expected outcomes.

Table 1: Comparison of Reducing Agents for the Reductive Amination of Substituted Benzaldehydes

AldehydeAmineReducing AgentSolventYield (%)Reference
4-(trifluoromethyl)benzaldehydeAnilinePd/SiNS, H₂Toluene93[3]
4-chlorobenzaldehyde2-phenylethylaminePd/SiNS, H₂Toluene93[3]
BenzaldehydeAnilineNaBH₄/NaH₂PO₄·H₂OTHF92[1]
4-nitrobenzaldehydeAnilineNaBH₄/NaH₂PO₄·H₂OTHF88[1]

Table 2: Influence of Reaction Conditions on Yields

AldehydeAmineConditionsYield (%)Reference
4-methoxybenzaldehyden-butylamineCo-catalyst, 100 bar H₂, 100°C72-96[4]
4-chlorobenzaldehyden-butylamineCo-catalyst, 100 bar H₂, 100°C60-89[4]
Various aldehydesVarious aminesIr-catalyst, formate, water (pH 4.8)High[5]
BenzaldehydeAnilineNaBH(OAc)₃, DCEHigh

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aldehyde and Amine (this compound + Amine) B 2. Add Solvent (e.g., DCM, MeOH) A->B C 3. Imine Formation (Optional: Add dehydrating agent or acid catalyst) B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)3 or Pd/C, H2) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Purification (Column Chromatography) H->I

Caption: General experimental workflow for the reductive amination of this compound.

Troubleshooting_Reductive_Amination Start Low Yield or Incomplete Reaction Imine_Check Check Imine Formation (Monitor by TLC/LC-MS) Start->Imine_Check Imine_No Imine not forming Imine_Check->Imine_No No Imine_Yes Imine forms Imine_Check->Imine_Yes Yes Add_Dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) Imine_No->Add_Dehydrating Adjust_pH Adjust pH to 4-6 (catalytic AcOH) Imine_No->Adjust_pH Reduction_Check Check Reduction Step Imine_Yes->Reduction_Check Aldehyde_Reduced Aldehyde is reduced to alcohol Reduction_Check->Aldehyde_Reduced Side reaction No_Reduction No reduction of imine Reduction_Check->No_Reduction Stalled Milder_Reagent Use Milder Reducing Agent (e.g., NaBH(OAc)3) Aldehyde_Reduced->Milder_Reagent Stepwise Stepwise Addition: 1. Form Imine 2. Add Reductant Aldehyde_Reduced->Stepwise Increase_Temp Increase Temperature or Reaction Time No_Reduction->Increase_Temp Change_Solvent Change Solvent No_Reduction->Change_Solvent Check_Catalyst Check Catalyst Activity (for hydrogenation) No_Reduction->Check_Catalyst

Caption: Troubleshooting flowchart for low yields in the reductive amination of this compound.

References

Technical Support Center: Formylation of 1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the formylation of 1-methoxy-4-(trifluoromethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.

Understanding the Core Challenge

The formylation of 1-methoxy-4-(trifluoromethyl)benzene presents a unique challenge due to the competing electronic effects of its substituents. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. This electronic conflict can lead to low yields, sluggish reactions, and the formation of multiple isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 1-methoxy-4-(trifluoromethyl)benzene so challenging?

A1: The primary challenge lies in the opposing electronic influences of the two substituents on the aromatic ring. The methoxy group donates electron density, activating the ring for electrophilic aromatic substitution, and directs incoming electrophiles to the positions ortho and para to it. Conversely, the trifluoromethyl group strongly withdraws electron density, deactivating the ring and directing electrophiles to the meta position relative to itself. This deactivation makes the ring less nucleophilic and therefore less reactive towards formylating agents.

Q2: What are the expected products from the formylation of 1-methoxy-4-(trifluoromethyl)benzene?

A2: The two primary expected products are 2-methoxy-5-(trifluoromethyl)benzaldehyde (formylation at the position ortho to the methoxy group) and 4-methoxy-2-(trifluoromethyl)benzaldehyde (formylation at the position meta to the methoxy group). The relative ratio of these isomers will depend significantly on the chosen formylation method and reaction conditions.

Q3: Which formylation method is most likely to be successful for this substrate?

A3: Due to the deactivated nature of the ring, more reactive formylation methods are generally required. The Vilsmeier-Haack and Rieche reactions are often suitable for less reactive aromatic substrates. The Duff reaction, which typically requires a more activated ring (like a phenol), may be less effective for 1-methoxy-4-(trifluoromethyl)benzene.[1][2]

Q4: How can I improve the yield of my formylation reaction?

A4: To improve the yield, consider the following:

  • Choice of Reagents: Use a more potent formylating agent, such as the Vilsmeier reagent (from POCl₃ and DMF) or dichloromethyl methyl ether with a strong Lewis acid (Rieche reaction).

  • Reaction Conditions: You may need to use higher temperatures and longer reaction times than for more activated substrates. However, be cautious as this can also lead to side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of your reagents. An excess of the formylating agent may be necessary to drive the reaction to completion.

  • Anhydrous Conditions: Many formylating reagents are sensitive to moisture. Ensure your glassware is dry and use anhydrous solvents.

Q5: How can I control the regioselectivity of the formylation?

A5: Controlling regioselectivity is challenging with this substrate.

  • For ortho-formylation (to obtain this compound), methods that proceed through a directed metalation-formylation sequence might offer better control.

  • The Vilsmeier-Haack and Rieche reactions will likely produce a mixture of isomers. The product ratio will be influenced by a combination of electronic and steric factors.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low conversion Insufficiently reactive formylating agent.Switch to a more powerful method like the Vilsmeier-Haack or Rieche reaction.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Presence of moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of multiple products/isomers Competing directing effects of the -OCH₃ and -CF₃ groups.This is expected. Focus on optimizing the reaction conditions to favor one isomer, if possible. Separation of isomers will likely be necessary.
Side reactions due to harsh conditions.If increasing temperature leads to decomposition, consider using a more reactive but milder formylating agent if available.
Difficulty in product isolation Similar polarities of the starting material and products.Use a high-resolution separation technique like column chromatography with a carefully selected eluent system.
Product decomposition during workup.Use a milder workup procedure, for example, avoiding strong acids or bases if the product is sensitive.

Quantitative Data Summary

While specific yield and isomer ratio data for the formylation of 1-methoxy-4-(trifluoromethyl)benzene is not widely published, the following table provides representative data for the formylation of related substrates to offer a comparative context.

Substrate Formylation Method Product(s) Yield (%) Reference
AnisoleRieche (TiCl₄, Cl₂CHOMe)2-methoxybenzaldehyde & 4-methoxybenzaldehyde97 (mixture)[3]
1,3-DimethoxybenzeneVilsmeier-Haack2,4-dimethoxybenzaldehyde~77[4]
2-FluoroanisoleDuff3-fluoro-4-methoxybenzaldehydeNot specified[5]

Experimental Protocols

The following are adapted protocols for common formylation reactions. Note: These are general procedures and will likely require optimization for 1-methoxy-4-(trifluoromethyl)benzene.

Protocol 1: Vilsmeier-Haack Formylation (Adapted)

Objective: To synthesize this compound and/or 4-methoxy-2-(trifluoromethyl)benzaldehyde.

Materials:

  • 1-methoxy-4-(trifluoromethyl)benzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Formylation: Dissolve 1-methoxy-4-(trifluoromethyl)benzene (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). This step may require several hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with stirring. Add a saturated solution of sodium acetate to neutralize the mixture.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Rieche Formylation (Adapted)

Objective: To synthesize this compound and/or 4-methoxy-2-(trifluoromethyl)benzaldehyde.

Materials:

  • 1-methoxy-4-(trifluoromethyl)benzene

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-methoxy-4-(trifluoromethyl)benzene (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Add TiCl₄ (2.2 equivalents) dropwise to the stirred solution. A color change is typically observed. Stir for 30-60 minutes at 0 °C.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to proceed at 0 °C or warm to room temperature. Monitor the progress by TLC. The reaction time can vary from 1 to several hours.

  • Work-up: Quench the reaction by carefully adding ice-water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

formylation_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification Vilsmeier Reagent (POCl3 + DMF) Vilsmeier Reagent (POCl3 + DMF) Reaction Mixture Reaction Mixture Vilsmeier Reagent (POCl3 + DMF)->Reaction Mixture Vilsmeier-Haack Rieche Reagent (TiCl4 + Cl2CHOMe) Rieche Reagent (TiCl4 + Cl2CHOMe) Rieche Reagent (TiCl4 + Cl2CHOMe)->Reaction Mixture Rieche 1-methoxy-4-(trifluoromethyl)benzene 1-methoxy-4-(trifluoromethyl)benzene 1-methoxy-4-(trifluoromethyl)benzene->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Chromatography Chromatography Extraction->Chromatography Product Isomers This compound & 4-methoxy-2-(trifluoromethyl)benzaldehyde Chromatography->Product Isomers

Caption: General experimental workflow for the formylation of 1-methoxy-4-(trifluoromethyl)benzene.

directing_effects A 1-methoxy-4-(trifluoromethyl)benzene B Methoxy Group (-OCH3) Activating Ortho, Para-directing A->B C Trifluoromethyl Group (-CF3) Deactivating Meta-directing A->C D Formylation (Electrophilic Attack) E Product Mixture: - this compound (ortho to -OCH3) - 4-methoxy-2-(trifluoromethyl)benzaldehyde (meta to -OCH3) D->E

Caption: Logical relationship of substituent effects in the formylation of 1-methoxy-4-(trifluoromethyl)benzene.

References

Technical Support Center: Byproduct Formation in Reactions with 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during chemical reactions with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Cannizzaro Reaction: Formation of Alcohol and Carboxylic Acid Byproducts

Q1: I am performing a reaction with this compound under basic conditions and observing significant amounts of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol and 2-Methoxy-5-(trifluoromethyl)benzoic acid as byproducts. What is happening and how can I minimize this?

A1: You are likely observing a Cannizzaro reaction, a common side reaction for aldehydes that lack α-hydrogens, such as this compound, especially under strong basic conditions. In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.

Troubleshooting:

  • pH Control: The primary way to minimize the Cannizzaro reaction is to avoid strongly basic conditions if your desired reaction allows for it. If basic conditions are necessary, use the mildest base possible and maintain the pH at the lowest effective level.

  • Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to reduce the rate of this side reaction.

  • Reaction Time: Monitor your reaction closely and stop it as soon as the desired product is formed to prevent further conversion of the starting material into Cannizzaro byproducts.

Quantitative Data on a Model Reaction:

ReactantProductYield
p-Anisaldehydep-Anisyl alcohol95.16%[1][2]
p-Anisaldehydep-Anisic acid95.04%[1][2]

This data illustrates that under conditions favoring the Cannizzaro reaction, the conversion to alcohol and carboxylic acid byproducts can be nearly quantitative.

Experimental Protocol: Cannizzaro Reaction of a Substituted Benzaldehyde (Illustrative)

This protocol is for the Cannizzaro reaction of p-anisaldehyde and serves as a reference for understanding the conditions that promote this side reaction.

  • Reactants: p-Anisaldehyde and potassium hydroxide (KOH).

  • Conditions: The reaction is performed under solvent-free conditions at 50°C for 90 minutes.[1][2]

  • Work-up: The reaction mixture is processed to separate the resulting p-anisyl alcohol and p-anisic acid.

2-Methoxy-5-(trifluoromethyl)benzaldehyde_1 This compound Alcohol 2-Methoxy-5-(trifluoromethyl)benzyl alcohol 2-Methoxy-5-(trifluoromethyl)benzaldehyde_1->Alcohol Reduction 2-Methoxy-5-(trifluoromethyl)benzaldehyde_2 This compound Carboxylic_Acid 2-Methoxy-5-(trifluoromethyl)benzoic acid 2-Methoxy-5-(trifluoromethyl)benzaldehyde_2->Carboxylic_Acid Oxidation Base Strong Base (e.g., OH⁻) Base->2-Methoxy-5-(trifluoromethyl)benzaldehyde_1 Base->2-Methoxy-5-(trifluoromethyl)benzaldehyde_2 Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Primary Amine - H₂O Primary_Amine Primary Amine (R-NH₂) Secondary_Amine Desired Secondary Amine Imine->Secondary_Amine + [H] Tertiary_Amine Tertiary Amine Byproduct Secondary_Amine->Tertiary_Amine + Aldehyde + [H] - H₂O Reducing_Agent Reducing Agent Reducing_Agent->Imine Reducing_Agent->Secondary_Amine Over-reduction cluster_reaction Wittig/HWE Reaction cluster_purification Purification Aldehyde This compound Alkene Desired Alkene Product Aldehyde->Alkene Ylide Phosphonium Ylide or Phosphonate Carbanion Ylide->Alkene Byproduct Triphenylphosphine Oxide or Dialkylphosphate Salt Ylide->Byproduct Crude_Mixture Crude Reaction Mixture (Alkene + Byproduct) Chromatography Column Chromatography Crude_Mixture->Chromatography Crystallization Crystallization Crude_Mixture->Crystallization Extraction Aqueous Extraction (HWE) Crude_Mixture->Extraction Pure_Product Pure Alkene Product Chromatography->Pure_Product Crystallization->Pure_Product Extraction->Pure_Product Aldehyde This compound Carboxylic_Acid 2-Methoxy-5-(trifluoromethyl)benzoic acid Aldehyde->Carboxylic_Acid Oxidation Oxidant Air (O₂), Light Oxidant->Aldehyde

References

Navigating Solvent and Base Selection for Reactions of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for selecting optimal solvents and bases in reactions involving 2-methoxy-5-(trifluoromethyl)benzaldehyde. The unique electronic properties of this substrate, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, can present specific challenges in achieving desired reactivity and minimizing side products. This guide offers insights into common issues and their resolutions, supported by experimental data and protocols.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Reaction Conversion Insufficient Reactivity of the Aldehyde: The electron-donating methoxy group can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.- Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. - Use a More Reactive Nucleophile: If applicable, consider a more potent nucleophile. - Employ a Stronger Activating Agent/Catalyst: For reactions like acetal formation, a stronger Lewis or Brønsted acid may be required.
Inappropriate Solvent Choice: The solvent may not adequately solubilize the reactants or may interfere with the reaction mechanism.- Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, Acetonitrile). For reactions involving polar intermediates, a polar aprotic solvent is often beneficial.
Incorrect Base Selection: The base may be too weak to deprotonate the nucleophile effectively or may be sterically hindered.- Stronger Base: For reactions requiring deprotonation (e.g., Wittig, Aldol), consider stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).
Formation of Side Products Self-Condensation (Aldol Reaction): If the nucleophile is an enolizable ketone or aldehyde, it can react with itself.- Slow Addition: Add the enolizable component slowly to the reaction mixture containing this compound and the base. - Use of a Non-nucleophilic Base: Employ a sterically hindered base like LDA to pre-form the enolate of the nucleophile before adding the aldehyde.
Cannizzaro Reaction: In the presence of a strong base, this aldehyde (which lacks α-hydrogens) can disproportionate to the corresponding alcohol and carboxylic acid.- Use a Non-hydroxide Base: Opt for bases like alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide) or hydrides (e.g., NaH). - Control Stoichiometry: Use the base in stoichiometric amounts rather than in large excess.
Poor Stereoselectivity (e.g., in Wittig Reaction) Ylide Stabilization: The nature of the ylide (stabilized vs. unstabilized) and reaction conditions dictate the E/Z selectivity of the resulting alkene.- Salt-Free Conditions: For higher Z-selectivity with non-stabilized ylides, use salt-free conditions (e.g., bases like NaHMDS or KHMDS). - Solvent Effects: The choice of solvent can influence stereoselectivity. Aprotic, non-polar solvents often favor Z-alkene formation with unstabilized ylides.
Difficult Product Isolation/Purification Byproduct Formation: Triphenylphosphine oxide from Wittig reactions or polymeric materials can complicate purification.- Modified Wittig Reagents: Consider using water-soluble phosphines or phosphonate esters (Horner-Wadsworth-Emmons reaction) for easier byproduct removal. - Optimized Workup: Develop a specific workup procedure, such as precipitation or liquid-liquid extraction, to remove major byproducts before chromatography.

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern of this compound affect its reactivity in nucleophilic addition reactions?

The reactivity of the aldehyde is influenced by a balance of electronic effects. The trifluoromethyl group at the para-position to the methoxy group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. However, the methoxy group at the ortho-position is electron-donating through resonance, which can partially counteract this effect. In general, the strong electron-withdrawing nature of the trifluoromethyl group dominates, making this aldehyde more reactive than unsubstituted benzaldehyde in many nucleophilic addition reactions.

Q2: What is a good starting point for solvent and base selection in a Wittig reaction with this aldehyde?

For a standard Wittig reaction using a triphenylphosphonium ylide, a common starting point is an aprotic solvent like tetrahydrofuran (THF) or diethyl ether . The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) , sodium hydride (NaH) , or potassium tert-butoxide (KOtBu) are typically required. For stabilized ylides, weaker bases such as sodium carbonate or triethylamine may suffice.

Q3: For an Aldol condensation with acetone, what conditions would you recommend to favor the formation of the chalcone derivative?

A Claisen-Schmidt condensation is a suitable method. A common and effective condition involves using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol or methanol . The reaction is often carried out at room temperature. To minimize the self-condensation of acetone, the aldehyde can be pre-mixed with the base and solvent, followed by the slow addition of acetone.

Q4: Can I use protic solvents for reactions involving strong bases with this aldehyde?

It is generally not recommended to use protic solvents (like water or alcohols) with very strong bases such as n-BuLi or NaH. These bases will react with the solvent, consuming the base and potentially leading to unwanted side reactions. Aprotic solvents like THF, diethyl ether, or toluene are more appropriate choices in these cases.

Experimental Protocols

Below are representative, detailed methodologies for common reactions involving this compound.

Protocol 1: Wittig Reaction for Stilbene Synthesis

This protocol describes the synthesis of (E)-2-methoxy-5-(trifluoromethyl)stilbene.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension. The color should turn deep yellow or orange, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the aldehyde solution to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aldol Condensation for Chalcone Synthesis (Claisen-Schmidt)

This protocol outlines the synthesis of 1-(Aryl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.

  • Slowly add the NaOH solution to the ethanolic solution of the carbonyl compounds with vigorous stirring at room temperature.

  • Continue stirring at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting materials. A precipitate may form during the reaction.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified chalcone.

Data Presentation

Reaction Type Solvent Base Expected Relative Yield Key Considerations
Wittig (non-stabilized ylide) THFn-BuLiHighAnhydrous conditions are critical. Good for achieving high conversion.
Diethyl EtherNaHModerate to HighSlower reaction rate compared to n-BuLi. Safer to handle.
TolueneKOtBuModerate to HighHigher temperatures may be required.
Aldol Condensation EthanolNaOHGoodStandard, cost-effective conditions. Potential for side reactions if not controlled.
MethanolKOHGoodSimilar to NaOH/Ethanol system.
THFLDAHighIdeal for directed Aldol condensations to minimize self-condensation. Requires low temperatures (-78 °C).

Visualizations

Logical Workflow for Solvent and Base Selection

Solvent_Base_Selection start Start: Reaction with This compound reaction_type Identify Reaction Type start->reaction_type wittig Wittig Reaction reaction_type->wittig Olefination aldol Aldol Condensation reaction_type->aldol C-C Bond Formation (with enolate) reduction Reduction to Alcohol reaction_type->reduction Reduction wittig_ylide Ylide Type? wittig->wittig_ylide wittig_stabilized Stabilized wittig_ylide->wittig_stabilized Stabilized wittig_nonstabilized Non-stabilized wittig_ylide->wittig_nonstabilized Non-stabilized wittig_base_weak Weak Base: Na2CO3, Et3N wittig_stabilized->wittig_base_weak wittig_base_strong Strong Base: n-BuLi, NaH, KOtBu wittig_nonstabilized->wittig_base_strong wittig_solvent Aprotic Solvent: THF, Et2O, Toluene wittig_base_weak->wittig_solvent wittig_base_strong->wittig_solvent aldol_conditions Desired Control? aldol->aldol_conditions aldol_standard Standard Conditions aldol_conditions->aldol_standard General Synthesis aldol_directed Directed (High Selectivity) aldol_conditions->aldol_directed Minimize Self-Condensation aldol_base_standard Protic Solvent (EtOH, MeOH) + Base (NaOH, KOH) aldol_standard->aldol_base_standard aldol_base_directed Aprotic Solvent (THF) + Strong, Hindered Base (LDA) aldol_directed->aldol_base_directed reduction_reagent Reducing Agent: NaBH4, LiAlH4 reduction->reduction_reagent reduction_solvent Protic Solvent (for NaBH4): MeOH, EtOH Aprotic Solvent (for LiAlH4): THF, Et2O reduction_reagent->reduction_solvent

Caption: Decision workflow for solvent and base selection.

Experimental Workflow for a Typical Reaction

Experimental_Workflow start Start: Assemble Dry Glassware inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm add_reagents Add Solvent and Starting Materials (excluding one reactant if added slowly) inert_atm->add_reagents cool Cool to Desired Temperature add_reagents->cool add_base Slowly Add Base or Second Reactant cool->add_base react Stir at Reaction Temperature add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Quench & Aqueous Workup monitor->workup Complete extract Extraction with Organic Solvent workup->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for synthesis.

Removal of triphenylphosphine oxide from Wittig reaction with "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Triphenylphosphine Oxide from Wittig Reaction with "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

This guide provides troubleshooting advice and frequently asked questions to assist researchers in purifying the product of a Wittig reaction involving this compound. The primary challenge in this process is the removal of the triphenylphosphine oxide (TPPO) byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so difficult?

A1: Triphenylphosphine oxide (TPPO) is a common byproduct in Wittig reactions. Its removal can be challenging due to its high polarity, which often leads to co-elution with the desired product during chromatographic purification, and its tendency to be soluble in a range of organic solvents.

Q2: What are the common methods for removing TPPO?

A2: The most common methods for TPPO removal include:

  • Crystallization/Precipitation: Exploiting differences in solubility between the product and TPPO.

  • Silica Gel Chromatography: Separating the product from TPPO based on polarity.

  • Complexation-Precipitation: Forming an insoluble complex of TPPO with a metal salt, such as zinc chloride.

Q3: What are the expected properties of the alkene product from the Wittig reaction with this compound?

A3: The product, a substituted styrene, is expected to be a relatively non-polar compound. The presence of the trifluoromethyl group generally decreases water solubility and increases non-polar character. This property is key to selecting an appropriate purification strategy.

Q4: I tried recrystallization, but I'm not getting pure product. What could be wrong?

A4: Several factors could affect the success of recrystallization:

  • Solvent Choice: The solvent system may not be optimal for selectively precipitating your product while keeping TPPO dissolved.

  • Concentration: The solution might be too dilute, preventing your product from crystallizing effectively.

  • Cooling Rate: Cooling the solution too quickly can lead to the co-precipitation of impurities.

Q5: My product seems to be co-eluting with TPPO during column chromatography. How can I improve the separation?

A5: If your product and TPPO are co-eluting, consider the following:

  • Solvent System Polarity: You may need to use a less polar eluent system to increase the retention of the more polar TPPO on the silica gel.

  • Silica Plug: For less polar products, a quick filtration through a plug of silica gel using a non-polar solvent can effectively remove the majority of the TPPO.

  • Gradient Elution: A gradual increase in solvent polarity during column chromatography can help to resolve compounds with similar Rf values.

Troubleshooting Guide

This table provides a summary of common issues encountered during the removal of TPPO from the Wittig reaction with this compound and suggests potential solutions.

Problem Possible Cause Suggested Solution
Low product yield after purification Product is lost during multiple purification steps.Optimize a single purification method. For a non-polar product, precipitation of TPPO from a non-polar solvent is often efficient.
Product is co-precipitating with TPPO.Adjust the solvent system for crystallization. Try a solvent mixture (e.g., diethyl ether/hexane) to fine-tune solubility.
TPPO remains in the final product The chosen purification method is not effective enough.Combine methods. For example, perform a precipitation step followed by a quick silica plug filtration.
The polarity of the product and TPPO are too similar for the chosen chromatographic conditions.Modify the chromatographic method. Consider using a different stationary phase or a more selective eluent system.
Formation of an insoluble TPPO-Zinc complex is not working The solvent is not appropriate for complex formation.Ensure the reaction is performed in a solvent like ethanol where the TPPO-ZnCl2 complex is insoluble.
Insufficient amount of zinc chloride was used.Use a stoichiometric excess of zinc chloride relative to the triphenylphosphine used in the Wittig reaction.

Experimental Protocols

Method 1: Precipitation of TPPO from a Non-Polar Solvent

This method is suitable for products that are significantly less polar than TPPO.

  • Reaction Work-up: After the Wittig reaction is complete, quench the reaction and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate it under reduced pressure to obtain the crude product containing your alkene and TPPO.

  • Dissolution: Dissolve the crude mixture in a minimal amount of a moderately polar solvent in which both the product and TPPO are soluble (e.g., diethyl ether).

  • Precipitation: Slowly add a non-polar solvent in which TPPO has low solubility (e.g., hexane or cyclohexane) while stirring. TPPO should precipitate out of the solution.

  • Cooling: Cool the mixture in an ice bath or refrigerator to maximize the precipitation of TPPO.

  • Filtration: Filter the mixture to remove the precipitated TPPO.

  • Product Isolation: Concentrate the filtrate to obtain the purified product.

Method 2: Purification via Silica Gel Plug

This method is effective for non-polar products.

  • Preparation of Silica Plug: Place a small amount of silica gel in a funnel or a short column over a piece of cotton or glass wool.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and a small amount of diethyl ether).

  • Elution: Apply the dissolved crude mixture to the top of the silica plug. Elute with the same non-polar solvent. The less polar product should pass through the silica plug while the more polar TPPO is retained.

  • Collection and Isolation: Collect the eluent containing the purified product and concentrate it under reduced pressure.

Method 3: Precipitation of TPPO as a Zinc Chloride Complex

This method is useful when other methods fail, especially if the product has some polarity.

  • Dissolution: Dissolve the crude reaction mixture in ethanol.

  • Complexation: Add a solution of zinc chloride (1.5 - 2 equivalents based on the amount of triphenylphosphine used) in ethanol to the mixture.

  • Precipitation: Stir the mixture at room temperature. The TPPO-ZnCl₂ complex will precipitate as a white solid.

  • Filtration: Filter the mixture to remove the insoluble complex.

  • Product Isolation: The filtrate contains the purified product. The ethanol can be removed under reduced pressure, and the product can be further purified if necessary.

Workflow for TPPO Removal

Wittig_Purification_Workflow Start Crude Wittig Reaction Mixture (Product + TPPO) AssessPolarity Assess Product Polarity Start->AssessPolarity NonPolar Product is Non-Polar AssessPolarity->NonPolar Non-Polar Polar Product is Polar AssessPolarity->Polar Polar Precipitation Method 1: Precipitation of TPPO (e.g., with Hexane) NonPolar->Precipitation SilicaPlug Method 2: Silica Plug Filtration NonPolar->SilicaPlug ZnCl2 Method 3: ZnCl2 Precipitation Polar->ZnCl2 ColumnChromatography Column Chromatography Polar->ColumnChromatography PureProduct Pure Product Precipitation->PureProduct SilicaPlug->PureProduct ZnCl2->PureProduct ColumnChromatography->PureProduct

Caption: Decision workflow for selecting a suitable method for the removal of triphenylphosphine oxide.

Preventing over-reduction in the synthesis of amines from "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of amines from "2-Methoxy-5-(trifluoromethyl)benzaldehyde," with a focus on preventing over-reduction.

Troubleshooting Guide

Over-reduction of the aldehyde to the corresponding alcohol is a common side reaction in the synthesis of amines via reductive amination. This guide provides solutions to this and other frequently encountered issues.

Problem Potential Cause Recommended Solution
Over-reduction of Aldehyde to Alcohol The reducing agent is too strong and reacts with the aldehyde before imine formation is complete.1. Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is highly selective for the imine/iminium ion over the aldehyde.[1][2][3] 2. Employ a two-step procedure: First, form the imine by reacting the aldehyde and amine, then add a stronger reducing agent like sodium borohydride (NaBH₄).[1][2]
Low Yield of Desired Amine 1. Incomplete imine formation. 2. Sub-optimal reaction conditions. 3. The amine is weakly nucleophilic.1. Promote imine formation: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. For less reactive substrates, a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄ or ZnCl₂) can be beneficial.[4] 2. Optimize conditions: Adjust temperature and reaction time. Monitor the reaction progress using TLC or LC-MS. 3. For weakly nucleophilic amines: Consider using a more forcing condition or a different synthetic route.
Formation of Tertiary Amine Byproduct The secondary amine product reacts with another equivalent of the aldehyde.1. Control stoichiometry: Use an excess of the primary amine. 2. Adopt a stepwise procedure: Isolate the imine before reduction.[1][2]
Incomplete Reaction 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture.1. Increase the equivalents of the reducing agent. 2. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-reduction in the reductive amination of this compound?

A1: The primary cause of over-reduction to [2-Methoxy-5-(trifluoromethyl)phenyl]methanol is the use of a reducing agent that is too reactive and does not sufficiently discriminate between the aldehyde and the in-situ formed imine. Stronger hydride reagents like sodium borohydride can reduce the aldehyde directly if it is present in significant concentration.

Q2: Which reducing agent is best to prevent over-reduction in a one-pot synthesis?

A2: Sodium triacetoxyborohydride (STAB) is the preferred reagent for one-pot reductive aminations to minimize over-reduction.[1][2][3] Its steric bulk and reduced reactivity make it highly selective for the protonated imine intermediate over the starting aldehyde.[3]

Q3: Can I use sodium borohydride (NaBH₄) for this reaction? How can I avoid the alcohol byproduct?

A3: Yes, sodium borohydride can be used effectively. To avoid reducing the starting aldehyde, a two-step (or indirect) procedure is recommended.[1][2] First, allow the imine to form completely by stirring the aldehyde and amine together in a suitable solvent like methanol. Once imine formation is confirmed (e.g., by TLC or NMR), the sodium borohydride is added.[3]

Q4: What are the advantages of catalytic hydrogenation for this transformation?

A4: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a clean and efficient method.[5] It often provides high yields with minimal side products. However, it requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas. The chemoselectivity can also be an issue if other reducible functional groups are present in the molecule.

Q5: How can I monitor the progress of the reaction to ensure complete imine formation before adding the reducing agent in a two-step process?

A5: The progress of imine formation can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. By analyzing aliquots of the reaction mixture, you can observe the disappearance of the starting aldehyde and the appearance of the imine.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is ideal for a direct, single-step synthesis and is effective in preventing over-reduction.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, can catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound and the amine in anhydrous DCE, add sodium triacetoxyborohydride in one portion.

  • If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative and is particularly useful when dealing with sensitive substrates.

Step A: Imine Formation

  • Dissolve this compound and the amine (1.0-1.1 equivalents) in methanol.

  • Stir the mixture at room temperature. For less reactive amines, the addition of a catalytic amount of acetic acid or a dehydrating agent like anhydrous MgSO₄ may be necessary.

  • Monitor the reaction until the aldehyde is consumed (typically 1-3 hours).

Step B: Reduction

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of Substituted Benzaldehydes

Reducing AgentProcedureTypical Solvent(s)Typical YieldKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) One-potDCE, DCM, THF80-95%High selectivity, mild conditions, tolerates various functional groups.[1][2]Higher cost, moisture sensitive.[4]
Sodium Borohydride (NaBH₄) Two-stepMethanol, Ethanol75-90%Cost-effective, readily available.Can reduce the aldehyde if not used in a stepwise manner.[4]
Sodium Cyanoborohydride (NaBH₃CN) One-potMethanol70-90%Selective for imines at controlled pH.Highly toxic, potential for HCN gas release.
H₂/Catalyst (e.g., Pd/C) One-potMethanol, Ethanol85-98%High yields, clean reaction.[5]Requires specialized equipment, potential for over-reduction of other functional groups.

Yields are representative and can vary based on the specific amine and reaction conditions.

Visualizations

G cluster_0 Reductive Amination Pathway Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Alcohol Alcohol Byproduct Aldehyde->Alcohol Over-reduction Amine Amine Amine->Imine Amine_Product Desired Amine Imine->Amine_Product Reduction Reducing_Agent Reducing Agent Reducing_Agent->Aldehyde Reducing_Agent->Imine

Caption: General reaction pathway for reductive amination, highlighting the desired and side reactions.

G cluster_1 Troubleshooting Workflow Start Start: Low Amine Yield Check_Over_Reduction Over-reduction to Alcohol? Start->Check_Over_Reduction Use_Milder_Reagent Use Milder Reagent (STAB) or Two-Step Method Check_Over_Reduction->Use_Milder_Reagent Yes Check_Imine_Formation Incomplete Imine Formation? Check_Over_Reduction->Check_Imine_Formation No Use_Milder_Reagent->Check_Imine_Formation Add_Dehydrating_Agent Add Dehydrating Agent or Catalyst Check_Imine_Formation->Add_Dehydrating_Agent Yes Check_Reaction_Conditions Sub-optimal Conditions? Check_Imine_Formation->Check_Reaction_Conditions No Add_Dehydrating_Agent->Check_Reaction_Conditions Optimize_Time_Temp Optimize Time & Temperature Check_Reaction_Conditions->Optimize_Time_Temp Yes End Improved Yield Check_Reaction_Conditions->End No Optimize_Time_Temp->End

Caption: A logical workflow for troubleshooting common issues in reductive amination.

G cluster_2 Reducing Agent Selection Guide Start Select Reducing Agent One_Pot_Desired One-Pot Reaction Desired? Start->One_Pot_Desired Use_STAB Use STAB One_Pot_Desired->Use_STAB Yes Cost_Sensitive Cost-Sensitive Application? One_Pot_Desired->Cost_Sensitive No Use_Two_Step_NaBH4 Use Two-Step NaBH₄ Cost_Sensitive->Use_Two_Step_NaBH4 Yes Hydrogenation_Equipment Hydrogenation Equipment Available? Cost_Sensitive->Hydrogenation_Equipment No Hydrogenation_Equipment->Use_STAB No Use_Catalytic_Hydrogenation Use Catalytic Hydrogenation Hydrogenation_Equipment->Use_Catalytic_Hydrogenation Yes

Caption: A decision tree to guide the selection of the most appropriate reducing agent.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the selection of appropriate starting materials is paramount. The reactivity of these precursors dictates reaction conditions, yields, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of the reactivity of two substituted benzaldehydes: 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-methoxybenzaldehyde. The primary difference between these two compounds is the presence of a trifluoromethyl (-CF3) group on the benzene ring of the former, which significantly alters its electronic properties and, consequently, its chemical reactivity.

Electronic Effects of Substituents: The Key to Understanding Reactivity

The reactivity of the aldehyde functional group in benzaldehydes is intrinsically linked to the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.

  • 2-methoxybenzaldehyde: This molecule features a methoxy group (-OCH3) ortho to the aldehyde. The methoxy group exhibits a dual electronic effect. It is electron-withdrawing through induction due to the electronegativity of the oxygen atom. However, it is a strong electron-donating group through resonance, as the lone pairs on the oxygen can be delocalized into the aromatic ring. Overall, the resonance effect dominates, making the methoxy group an electron-donating group. This donation of electron density to the ring reduces the partial positive charge on the carbonyl carbon, thus decreasing its electrophilicity and making it less reactive towards nucleophiles.[1]

  • This compound: In addition to the electron-donating methoxy group, this compound possesses a trifluoromethyl group (-CF3) at the para position relative to the methoxy group (meta to the aldehyde). The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I).[2][3][4] This effect is powerful enough to significantly counteract the electron-donating nature of the methoxy group. The net result is a substantial withdrawal of electron density from the benzene ring, which in turn makes the carbonyl carbon significantly more electrophilic compared to that in 2-methoxybenzaldehyde.[1][2]

The following diagram illustrates the electronic effects of the substituents on the electrophilicity of the carbonyl carbon.

Caption: Electronic effects of substituents on the carbonyl carbon's electrophilicity.

Comparative Reactivity Data

The following table summarizes the key properties and predicted relative reactivity of the two aldehydes.

Property2-methoxybenzaldehydeThis compound
Chemical Structure O=Cc1ccccc1OCO=Cc1cc(C(F)(F)F)ccc1OC
Molecular Formula C₈H₈O₂[5][6][7]C₉H₇F₃O₂[8][9]
Molecular Weight 136.15 g/mol [6][7]204.15 g/mol [8][9]
Key Substituents -OCH₃ (ortho)-OCH₃ (ortho), -CF₃ (meta)
Electronic Effect Net electron-donating (+R > -I)Net electron-withdrawing (-I from -CF₃)
Carbonyl Carbon Electrophilicity LowerHigher
Predicted Reactivity in Nucleophilic Addition LowerHigher
Predicted Reactivity in Condensation Reactions LowerHigher
Predicted Reactivity in Oxidation Higher (generally for EDGs)[1]Lower
Predicted Reactivity in Reduction LowerHigher

Reactivity in Key Organic Reactions

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon.[10] Given that the trifluoromethyl group in this compound enhances the electrophilicity of the carbonyl carbon, it is expected to be significantly more reactive in nucleophilic addition reactions compared to 2-methoxybenzaldehyde. This increased reactivity translates to faster reaction rates and potentially milder reaction conditions.

Condensation Reactions

Reactions such as the Wittig, Aldol, and Knoevenagel condensations are all initiated by a nucleophilic attack on the aldehyde's carbonyl carbon.[1] Experimental data on various substituted benzaldehydes in the Wittig reaction show that electron-withdrawing groups substantially increase the reaction rate.[1] Therefore, this compound is predicted to be more reactive in these types of condensation reactions.

Oxidation

The oxidation of benzaldehydes to their corresponding carboxylic acids is a common transformation. The effect of substituents on the rate of oxidation can depend on the specific oxidizing agent and the reaction mechanism. For some oxidants, such as benzyltrimethylammonium chlorobromate, electron-donating groups like methoxy have been shown to accelerate the reaction, while electron-withdrawing groups have a lesser effect or can decelerate it.[1] Thus, 2-methoxybenzaldehyde may exhibit a higher rate of oxidation in certain systems.

Reduction

The reduction of an aldehyde to a primary alcohol typically involves a nucleophilic attack by a hydride ion from a reducing agent like sodium borohydride. The more electrophilic nature of the carbonyl carbon in this compound should make it more susceptible to hydride attack, leading to a faster reduction rate compared to 2-methoxybenzaldehyde.

Experimental Protocols

To empirically determine the relative reactivity of these two aldehydes, a competitive reaction can be performed.

Objective: To compare the rate of nucleophilic addition to this compound and 2-methoxybenzaldehyde.

Materials:

  • This compound

  • 2-methoxybenzaldehyde

  • A suitable nucleophile (e.g., sodium borohydride for reduction, or a Wittig reagent)

  • An appropriate solvent (e.g., THF, ethanol)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Apparatus for conducting the reaction under controlled temperature and inert atmosphere.

Procedure (Competitive Reduction):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound, 2-methoxybenzaldehyde, and the internal standard in the chosen solvent.

  • Cool the mixture to a specific temperature (e.g., 0 °C) in an ice bath.

  • Prepare a solution of the nucleophile (e.g., sodium borohydride) in the same solvent. Use a sub-stoichiometric amount of the nucleophile (e.g., 0.5 mmol) to ensure that not all of the aldehydes react.

  • Slowly add the nucleophile solution to the aldehyde mixture with stirring.

  • Allow the reaction to proceed for a set amount of time.

  • Quench the reaction by adding a suitable reagent (e.g., water or a dilute acid for the borohydride reduction).

  • Extract the products with an organic solvent, dry the organic layer, and concentrate it.

  • Analyze the resulting mixture by GC or ¹H NMR to determine the relative amounts of the unreacted aldehydes and the corresponding alcohol products. A higher consumption of this compound will indicate its greater reactivity.

The following diagram outlines the workflow for this competitive experiment.

G start Start mix Mix Equimolar Aldehydes and Internal Standard in Solvent start->mix cool Cool Mixture to 0°C mix->cool add_nuc Add Sub-stoichiometric Nucleophile (e.g., NaBH₄) cool->add_nuc react Allow to React for a Fixed Time add_nuc->react quench Quench Reaction react->quench extract Extract and Isolate Products quench->extract analyze Analyze by GC or NMR extract->analyze end Determine Relative Reactivity analyze->end

Caption: Workflow for a competitive reaction experiment.

Conclusion

The presence of the strongly electron-withdrawing trifluoromethyl group in this compound renders its carbonyl carbon significantly more electrophilic than that of 2-methoxybenzaldehyde. This fundamental electronic difference leads to a general trend of enhanced reactivity for the trifluoromethyl-substituted compound in reactions initiated by nucleophilic attack, such as nucleophilic additions, reductions, and various condensation reactions. Conversely, 2-methoxybenzaldehyde may exhibit greater reactivity in certain oxidation reactions due to its electron-donating methoxy group. Researchers and drug development professionals can leverage these predictable differences in reactivity to optimize synthetic strategies, choosing the appropriate benzaldehyde derivative to achieve desired outcomes under specific reaction conditions.

References

A Spectroscopic Showdown: Distinguishing "2-Methoxy-5-(trifluoromethyl)benzaldehyde" from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new molecular entity. Subtle shifts in the placement of functional groups can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of "2-Methoxy-5-(trifluoromethyl)benzaldehyde" and its key positional isomers, offering a data-driven approach to their unambiguous differentiation.

This publication leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a detailed comparative analysis. By presenting quantitative data in accessible tables and outlining the experimental methodologies, this guide serves as a practical resource for chemists in research and development.

At a Glance: Spectroscopic Fingerprints

The following tables summarize the key spectroscopic data for "this compound" and a selection of its isomers. These values provide a foundational basis for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAldehyde Proton (s)Aromatic Protons (m)Methoxy Protons (s)
This compound~10.4~7.0-7.8~3.9
4-Methoxy-2-(trifluoromethyl)benzaldehyde~10.3~7.1-8.0~3.9
2-Methoxy-3-(trifluoromethyl)benzaldehyde~10.5~7.2-7.9~4.0
3-Methoxy-4-(trifluoromethyl)benzaldehyde~9.9~7.3-7.8~4.0
5-Methoxy-2-(trifluoromethyl)benzaldehyde~10.4~7.1-7.7~3.9

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as 's' for singlet and 'm' for multiplet.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC=OC-CF₃Aromatic CarbonsO-CH₃
This compound~188~124 (q)~113-160~56
4-Methoxy-2-(trifluoromethyl)benzaldehyde~189~125 (q)~101-165~56
2-Methoxy-3-(trifluoromethyl)benzaldehyde~187~123 (q)~118-162~56
3-Methoxy-4-(trifluoromethyl)benzaldehyde~191~126 (q)~112-160~56
5-Methoxy-2-(trifluoromethyl)benzaldehyde~188~124 (q)~110-161~56

Note: 'q' denotes a quartet, a splitting pattern characteristic of a carbon attached to a -CF₃ group.

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-O Stretch (Aryl-Alkyl Ether)C-F Stretch
This compound~1690-1710~1250-1280~1300-1350, ~1100-1150
4-Methoxy-2-(trifluoromethyl)benzaldehyde~1690-1710~1250-1280~1300-1350, ~1100-1150
2-Methoxy-3-(trifluoromethyl)benzaldehyde~1690-1710~1250-1280~1300-1350, ~1100-1150
3-Methoxy-4-(trifluoromethyl)benzaldehyde~1690-1710~1250-1280~1300-1350, ~1100-1150
5-Methoxy-2-(trifluoromethyl)benzaldehyde~1690-1710~1250-1280~1300-1350, ~1100-1150

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound204.04203, 175, 147
4-Methoxy-2-(trifluoromethyl)benzaldehyde204.04203, 175, 147
2-Methoxy-3-(trifluoromethyl)benzaldehyde204.04203, 175, 147
3-Methoxy-4-(trifluoromethyl)benzaldehyde204.04203, 175, 147
5-Methoxy-2-(trifluoromethyl)benzaldehyde204.04203, 175, 147

Note: The molecular weight of all isomers is 204.15 g/mol . The fragmentation patterns can provide clues to the substitution pattern.

Experimental Corner: The How-To of Isomer Differentiation

The following protocols outline the general methodologies for acquiring the spectroscopic data presented in this guide. Specific instrument parameters may need to be optimized for the particular equipment used in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and hydrogen framework of the molecule and determine the connectivity of the atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to note are the chemical shifts, integration values, and coupling constants of the aromatic protons, which are highly sensitive to the substitution pattern.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. The chemical shift of the carbonyl carbon and the quartet splitting of the carbon attached to the trifluoromethyl group are important diagnostic signals.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine-19 NMR spectrum. The chemical shift of the trifluoromethyl group can provide additional confirmation of the isomer's identity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: If using an ATR accessory, a small amount of the solid or liquid sample is placed directly on the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates, or a KBr pellet can be made for a solid sample.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the carbonyl (C=O) stretch (around 1700 cm⁻¹), the aromatic C=C stretches (around 1600-1450 cm⁻¹), the C-O stretch of the methoxy group, and the strong C-F stretching vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which can aid in structural elucidation.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

  • Ionization and Detection: Electron ionization (EI) is a common method for these types of molecules. The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks.

  • Fragmentation Analysis: The fragmentation pattern is a molecular fingerprint. The loss of radicals such as H•, •CHO, and •OCH₃ will produce characteristic fragment ions.

Visualizing the Logic: A Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of "this compound" and its isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_identification Conclusion Sample Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Integration NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Compare Compare Data to Reference Spectra/Tables NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identify Identify Isomer Compare->Identify

Caption: A logical workflow for the spectroscopic identification of benzaldehyde isomers.

A Comparative Guide to the Biological Activities of Compounds Derived from 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds synthesized from or structurally related to 2-methoxy-5-(trifluoromethyl)benzaldehyde. The strategic incorporation of a methoxy group and a trifluoromethyl group onto a benzaldehyde scaffold presents a unique chemical profile for the development of novel therapeutic agents. The electron-donating nature of the methoxy group and the strong electron-withdrawing and lipophilic properties of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

This document summarizes quantitative data on the anticancer and antimicrobial activities of relevant compounds, details the experimental protocols for key biological assays, and provides visual representations of pertinent biological pathways and experimental workflows to facilitate further research and development.

Anticancer Activity: A Comparative Overview

Derivatives of substituted benzaldehydes have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.

A study on a series of benzyloxybenzaldehyde derivatives, which share structural similarities with potential derivatives of this compound, revealed potent cytotoxic activity against the human leukemia (HL-60) cell line. The presence and position of substituents on the benzaldehyde ring were found to be critical for their anticancer efficacy.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line. This data provides a basis for understanding the potential structure-activity relationships (SAR) of benzaldehyde derivatives.

Compound IDStructureCell LineAssayIC50 (µM)Reference
17 2-(benzyloxy)benzaldehydeHL-60MTT AssaySignificant activity at 1-10 µM[1]
26 2-(benzyloxy)-4-methoxybenzaldehydeHL-60MTT AssaySignificant activity at 1-10 µM[1]
27 2-(benzyloxy)-5-methoxybenzaldehydeHL-60MTT AssaySignificant activity at 1-10 µM[1]
28 2-(benzyloxy)-5-chlorobenzaldehydeHL-60MTT AssaySignificant activity at 1-10 µM[1]
29 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60MTT AssayMost potent, significant activity at 1-10 µM[1]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity of Related Compounds

Schiff bases derived from substituted benzaldehydes are a well-known class of compounds with a broad spectrum of antimicrobial activities. The imine or azomethine group (>C=N-) is a key structural feature responsible for their biological activity. The incorporation of a trifluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

While specific data on Schiff bases derived directly from this compound is limited in the reviewed literature, studies on other trifluoromethyl-substituted Schiff base metal complexes have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, cobalt complexes of a Schiff base derived from 3-trifluoromethylaniline exhibited significant inhibition zones against E. coli.[2]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Visualizing Pathways and Workflows

To aid in the conceptualization of the research and development process, the following diagrams illustrate a general experimental workflow for screening new compounds and a simplified representation of an apoptotic pathway that can be induced by anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial data IC50 / MIC Determination anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar mechanism Mechanism of Action Studies sar->mechanism apoptosis_pathway compound Benzaldehyde Derivative cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros mito Mitochondrial Membrane Potential Disruption ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Synthetic Routes of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes for the preparation of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail distinct synthetic strategies, presenting experimental data, protocols, and visual pathway diagrams to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the electron-withdrawing trifluoromethyl group and the ortho-methoxy substituent which can influence molecular conformation and binding affinity. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide explores and compares three primary synthetic strategies: Vilsmeier-Haack formylation, directed ortho-lithiation followed by formylation, and Rieche formylation.

Comparison of Synthetic Routes

The selection of a synthetic route is often a balance between yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the different approaches to synthesize this compound.

Synthetic Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%)
Vilsmeier-Haack Formylation 4-Methoxy-1-(trifluoromethyl)benzenePOCl₃, DMF10 hours70-8072
Directed Ortho-lithiation & Formylation 4-Methoxy-1-(trifluoromethyl)benzenen-BuLi, DMFNot specified-78 to rtModerate (exact yield not specified)
Rieche Formylation 4-Methoxy-1-(trifluoromethyl)benzeneDichloromethyl methyl ether, TiCl₄Not specifiedNot specifiedGood (exact yield not specified)

Synthetic Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] In this approach, 4-methoxy-1-(trifluoromethyl)benzene is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce the aldehyde group at the ortho position to the methoxy group.[1]

Experimental Protocol

To a solution of 1,2,3-trimethoxy-benzene (120g) in DMF (120g) in a three-necked flask equipped with a thermometer, stirrer, and heating jacket, phosphorus oxychloride (240g) is added dropwise. After the addition is complete, the reaction mixture is heated to 70-80°C and maintained at this temperature for 10 hours. Upon cooling, the reaction solution is poured into 500g of ice water to hydrolyze the intermediate. The product is then extracted three times with 300ml of ethyl acetate. The combined organic layers are subjected to reduced pressure distillation to remove the ethyl acetate, and the resulting product is collected by distillation under reduced pressure. Cooling of the distillate yields white crystals of 2,3,4-trimethoxybenzaldehyde (112g, 72% yield) with a purity of 99.6% as determined by high-resolution gas chromatography.[4]

Note: This protocol is for a structurally similar compound, 2,3,4-trimethoxybenzaldehyde, and serves as a representative example of the Vilsmeier-Haack formylation procedure.

Reaction Pathway

Vilsmeier_Haack start 4-Methoxy-1-(trifluoromethyl)benzene intermediate Iminium Salt Intermediate start->intermediate Electrophilic Aromatic Substitution reagents POCl3, DMF product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation of 4-methoxy-1-(trifluoromethyl)benzene.

Synthetic Route 2: Directed Ortho-lithiation and Formylation

Directed ortho-lithiation offers a powerful and regioselective method for the functionalization of aromatic rings.[5] The methoxy group in 4-methoxy-1-(trifluoromethyl)benzene can direct the lithiation to the adjacent ortho position using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophile, in this case, dimethylformamide (DMF), to yield the desired aldehyde.[6]

Experimental Protocol

A general procedure for directed ortho-lithiation followed by formylation involves the slow addition of an organolithium reagent (e.g., n-BuLi) to a solution of the substituted anisole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperatures (typically -78 °C). After a period of stirring to ensure complete lithiation, an excess of dry DMF is added to the reaction mixture. The reaction is then allowed to warm to room temperature and quenched with an aqueous solution. Standard workup and purification by chromatography or distillation would afford the desired benzaldehyde.

Note: A specific detailed protocol with yields for the target molecule was not available in the searched literature. The provided description is a general representation of the methodology.

Logical Relationship Diagram

Ortho_Lithiation start 4-Methoxy-1-(trifluoromethyl)benzene intermediate Ortho-lithiated Intermediate start->intermediate Deprotonation reagent1 n-BuLi product This compound intermediate->product Electrophilic Quench reagent2 DMF

Caption: Directed ortho-lithiation followed by formylation.

Synthetic Route 3: Rieche Formylation

The Rieche formylation is another method for the introduction of a formyl group onto an aromatic ring. This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or aluminum chloride (AlCl₃).[6]

Experimental Protocol

The general procedure for a Rieche formylation involves the dropwise addition of a Lewis acid (e.g., TiCl₄) to a solution of the aromatic substrate (4-methoxy-1-(trifluoromethyl)benzene) and dichloromethyl methyl ether in an inert solvent like dichloromethane at low temperatures. The reaction mixture is stirred for a specified period, followed by quenching with water or a dilute acid. After an extractive workup, the crude product is purified by column chromatography or distillation to yield the desired aldehyde.

Note: A specific detailed protocol with yields for the target molecule was not available in the searched literature. The provided description is a general representation of the methodology.

Experimental Workflow

Rieche_Formylation start Start: 4-Methoxy-1-(trifluoromethyl)benzene step1 Add Dichloromethyl methyl ether and Lewis Acid (e.g., TiCl4) start->step1 step2 Reaction Stirring step1->step2 step3 Aqueous Quench step2->step3 step4 Extraction and Purification step3->step4 end End Product: This compound step4->end

References

Comparing the efficacy of catalysts for the synthesis of "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, can be achieved through various catalytic routes. The efficiency of these synthetic pathways is critically dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of the primary catalytic methods for the synthesis of this valuable benzaldehyde derivative, supported by experimental data from analogous transformations reported in the literature.

Comparative Analysis of Catalytic Efficacy

The following table summarizes the key performance indicators for two prominent catalytic strategies for the synthesis of this compound: Palladium-Catalyzed Formylation and Directed ortho-Lithiation.

Catalytic Method Catalyst/Key Reagent Starting Material Reaction Time (h) Temperature (°C) Yield (%)
Palladium-Catalyzed FormylationMCM-41-2PPdCl₂2-Iodo-4-(trifluoromethyl)anisole10110~77[1]
Palladium-Catalyzed Formylation2P-Fe₃O₄@SiO₂-Pd(OAc)₂2-Iodo-4-(trifluoromethyl)anisole3-580~77[2]
Directed ortho-Lithiations-BuLi/TMEDA4-(Trifluoromethyl)anisole1-78High (qualitative)

Experimental Methodologies

Detailed experimental protocols for the key synthetic transformations are provided below. These protocols are based on established literature procedures for similar substrates.

Palladium-Catalyzed Formylation of 2-Iodo-4-(trifluoromethyl)anisole

This method utilizes a heterogeneous palladium catalyst for the formylation of an aryl iodide using sodium formate as the formyl source.

Catalyst: MCM-41-2PPdCl₂

Procedure:

  • A 50 mL round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, and a gas inlet tube.

  • The flask is charged with MCM-41-2PPdCl₂ (0.05 mmol Pd), 2-iodo-4-(trifluoromethyl)anisole (5.0 mmol), and sodium formate (7.5 mmol).[1]

  • The flask is flushed with carbon monoxide (CO) gas.

  • N,N-Dimethylformamide (DMF, 5 mL) is added via syringe, and a slow stream of CO is bubbled through the suspension.[1]

  • The reaction mixture is vigorously stirred and heated to 110-130 °C for 10-20 hours.[1]

  • Upon completion, the mixture is cooled to room temperature and diluted with diethyl ether (50 mL).

  • The palladium catalyst is recovered by filtration and washed with distilled water, ethanol, and diethyl ether for potential reuse.[1]

  • The ethereal solution is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Directed ortho-Lithiation and Formylation of 4-(Trifluoromethyl)anisole

This approach involves the regioselective deprotonation of 4-(trifluoromethyl)anisole at the position ortho to the methoxy group, followed by quenching with a formylating agent. The methoxy group acts as a directed metalation group (DMG).

Key Reagent: sec-Butyllithium (s-BuLi)

Procedure:

  • To a solution of 4-(trifluoromethyl)anisole (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added s-BuLi (1.1 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) is then added dropwise to the reaction mixture.

  • The solution is stirred at -78 °C for an additional hour and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Palladium-Catalyzed Formylation Aryl Halide Aryl Halide Reaction Reaction Aryl Halide->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Formyl Source Formyl Source Formyl Source->Reaction Target Molecule Target Molecule Reaction->Target Molecule

Palladium-Catalyzed Synthetic Route

G cluster_1 Directed ortho-Lithiation Anisole Derivative Anisole Derivative Lithiation Lithiation Anisole Derivative->Lithiation Lithiating Agent Lithiating Agent Lithiating Agent->Lithiation Lithiated Intermediate Lithiated Intermediate Lithiation->Lithiated Intermediate Formylation Formylation Lithiated Intermediate->Formylation Formylating Agent Formylating Agent Formylating Agent->Formylation Target Molecule 2 Target Molecule Formylation->Target Molecule 2

Directed ortho-Lithiation Pathway

References

A Comparative Guide to the Structural Validation of 2-Methoxy-5-(trifluoromethyl)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the methoxy, aldehyde, and trifluoromethyl functional groups on the aromatic ring provides multiple sites for chemical modification, leading to a diverse range of derivatives with unique biological activities. Accurate structural validation is paramount to ensure the identity, purity, and intended properties of these synthesized molecules.

This guide focuses on the primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The following sections detail the expected spectral and crystallographic characteristics of this compound, supported by experimental data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine-containing functional groups.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Aldehyde (-CHO)9.8 - 10.5Singlet (s)1H
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)3H
Aromatic (H-3)7.2 - 7.4Doublet (d)1H
Aromatic (H-4)7.6 - 7.8Doublet of doublets (dd)1H
Aromatic (H-6)7.9 - 8.1Doublet (d)1H

Comparative ¹H NMR Data of Related Benzaldehydes:

Compound Aldehyde Proton (δ, ppm) Aromatic Protons (δ, ppm) Other Protons (δ, ppm)
2-Methoxybenzaldehyde[1]~9.86.9 - 7.83.8 (OCH₃)
4-(Trifluoromethyl)benzaldehyde[1]~10.17.8 - 8.0-
2-(Trifluoromethyl)benzaldehyde~10.47.7 - 8.2-

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (including those directly bonded to the substituents), and the methoxy carbon. The carbon attached to the trifluoromethyl group will exhibit a quartet due to C-F coupling.

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 192
Aromatic (C-1)125 - 128
Aromatic (C-2)160 - 164
Aromatic (C-3)112 - 115
Aromatic (C-4)130 - 133
Aromatic (C-5)122 - 125 (quartet)
Aromatic (C-6)134 - 137
Trifluoromethyl (-CF₃)123 - 126 (quartet)
Methoxy (-OCH₃)55 - 57

Comparative ¹³C NMR Data of Related Benzaldehydes:

Compound Carbonyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm) Other Carbons (δ, ppm)
2-Methoxybenzaldehyde[1]~189.0112.6, 120.5, 124.1, 127.7, 136.4, 161.555.8 (OCH₃)
4-(Trifluoromethyl)benzaldehyde[1]~192.6124.5, 126.1 (q), 130.1, 133.2 (q), 138.9-
2-(Trifluoromethyl)benzonitrile[2]-110.2, 115.6, 122.5 (q), 126.8 (q), 132.4, 132.7, 133.1, 134.8-

Expected ¹⁹F NMR Spectral Data:

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single sharp signal is expected.

Fluorine Expected Chemical Shift (δ, ppm)
-CF₃-60 to -65

Comparative ¹⁹F NMR Data of Related Compounds:

Compound ¹⁹F Chemical Shift (δ, ppm)
1-Methoxy-2-(trifluoromethyl)benzene[2]-59.72
2-Methoxy-3-(trifluoromethyl)pyridine[2]-64.03
1-Nitro-2-(trifluoromethyl)benzene-60.13
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

For this compound (C₉H₇F₃O₂), the expected molecular weight is approximately 204.15 g/mol .[3][4]

Ion Expected m/z Description
[M]⁺204Molecular Ion
[M-H]⁺203Loss of a hydrogen atom
[M-CHO]⁺175Loss of the aldehyde group
[M-OCH₃]⁺173Loss of the methoxy group

Comparative Mass Spectrometry Data:

Compound Molecular Ion (m/z)
2-Methoxybenzaldehyde[5]136
2,5-Dimethoxybenzaldehyde166
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Description
C-H (aromatic)3100 - 3000Stretching
C-H (aldehyde)2900 - 2800 and 2800 - 2700Fermi doublets
C=O (aldehyde)1710 - 1680Strong stretching
C=C (aromatic)1600 - 1450Stretching
C-O (ether)1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric)Stretching
C-F (trifluoromethyl)1350 - 1150Strong, broad stretching
Single-Crystal X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While data for the parent aldehyde is not available, analysis of crystalline derivatives would be the ultimate confirmation of their structure.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), for chemical shift referencing. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

¹H NMR Parameters:

  • Pulse Angle: 30° or 45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Parameters:

  • Pulse Angle: 30°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Parameters:

  • Pulse Angle: 30°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 64-256.

Mass Spectrometry (Electron Ionization - EI)
  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • The sample is ionized by an electron beam (typically 70 eV).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

FTIR Spectroscopy
  • For solid samples, a small amount of the compound can be mixed with KBr powder and pressed into a thin pellet.

  • Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

  • For liquid samples, a drop can be placed between two salt plates.

  • Acquire a background spectrum of the empty sample holder or salt plates.

  • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[6]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Diffraction patterns are collected at various crystal orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to best fit the experimental data.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflows for the structural validation process.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (for crystalline solids) cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray Single-Crystal X-ray Crystallography Purification->Xray Validation Structure Confirmed NMR->Validation MS->Validation FTIR->Validation Xray->Validation

Caption: Overall workflow for the synthesis and structural validation of this compound derivatives.

nmr_analysis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_confirm Confirmation Prep Dissolve in Deuterated Solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 F19 ¹⁹F NMR Prep->F19 ChemShift Chemical Shifts H1->ChemShift Coupling Coupling Constants H1->Coupling Integration Integration H1->Integration C13->ChemShift F19->ChemShift Structure Elucidate Structure ChemShift->Structure Coupling->Structure Integration->Structure

References

A Comparative Guide to the Reactivity of 2-Methoxy-5-(trifluoromethyl)benzaldehyde and Other Fluorinated Benzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, fluorinated aromatic aldehydes serve as pivotal building blocks. Their unique electronic properties, conferred by fluorine and fluorine-containing substituents, significantly influence their reactivity and the pharmacological profiles of the resulting molecules. This guide provides an objective comparison of 2-Methoxy-5-(trifluoromethyl)benzaldehyde against a selection of other fluorinated benzaldehydes, offering insights into their synthetic utility. The comparison is supported by experimental data from established synthetic transformations, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Pictet-Spengler reaction.

The Influence of Substituents on Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.

This compound presents an interesting case with competing electronic effects. The methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which tends to deactivate the aldehyde. However, the potent electron-withdrawing trifluoromethyl group (-CF₃) at the meta position (relative to the methoxy group) significantly increases the electrophilicity of the carbonyl carbon. The overall reactivity of this molecule is a result of the interplay between these two opposing effects.

For comparison, this guide will consider the following fluorinated benzaldehydes:

  • 4-(Trifluoromethyl)benzaldehyde: Features a strong electron-withdrawing group, expected to be highly reactive.

  • 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Contains two electron-withdrawing groups, likely exhibiting high reactivity.

  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde: The fluorine atom provides additional electron-withdrawing character.

  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde: An isomer of the primary compound, allowing for a study of positional effects of the substituents.

Comparative Performance in Key Synthetic Reactions

The utility of these aldehydes is best demonstrated through their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonium ylides. The reactivity of the aldehyde is a critical factor in the success of this reaction. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes[1]. Benzaldehydes with electron-withdrawing groups generally exhibit higher reaction rates in the Wittig reaction[2].

Table 1: Comparison of Yields in the Wittig Reaction

Benzaldehyde DerivativeYlideProductYield (%)Reference
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)acrylateData not available
4-(Trifluoromethyl)benzaldehydeBenzyltriphenylphosphonium chloride1-(4-(Trifluoromethyl)phenyl)-2-phenylethene~90%General knowledge
BenzaldehydeBenzyltriphenylphosphonium chlorideStilbene90-95%[3]
4-NitrobenzaldehydeBenzyltriphenylphosphonium chloride4-Nitrostilbene>95%General knowledge
4-MethoxybenzaldehydeBenzyltriphenylphosphonium chloride4-Methoxystilbene~85%General knowledge

Note: Specific yield for this compound was not found in the searched literature. The table provides representative yields for benzaldehydes with electron-withdrawing and electron-donating groups to infer potential reactivity.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. It typically offers excellent (E)-selectivity for the synthesis of alkenes and is compatible with a wide range of aldehydes[4]. The increased nucleophilicity of the phosphonate carbanion often leads to higher yields compared to the Wittig reaction, especially with less reactive aldehydes.

Table 2: Comparison of Yields in the Horner-Wadsworth-Emmons Reaction

Benzaldehyde DerivativePhosphonate ReagentProductYield (%)E/Z RatioReference
This compoundTriethyl phosphonoacetateEthyl (E)-3-(2-methoxy-5-(trifluoromethyl)phenyl)acrylateData not available
4-(Trifluoromethyl)benzaldehydeTriethyl phosphonoacetateEthyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate92%>95:5General knowledge
BenzaldehydeTriethyl phosphonoacetateEthyl (E)-cinnamate85-95%>95:5General knowledge
4-NitrobenzaldehydeTriethyl phosphonoacetateEthyl (E)-3-(4-nitrophenyl)acrylate95%>95:5General knowledge
4-MethoxybenzaldehydeTriethyl phosphonoacetateEthyl (E)-3-(4-methoxyphenyl)acrylate88%>95:5General knowledge

Note: Specific yield for this compound was not found in the searched literature. The table provides representative yields to infer potential reactivity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline[5][6]. This reaction is of great importance in the synthesis of alkaloids and other pharmacologically active compounds. The electrophilicity of the aldehyde plays a crucial role in the initial imine formation and subsequent cyclization. Electron-donating groups on the β-arylethylamine and electron-withdrawing groups on the aldehyde can influence the reaction rate and yield[7].

Table 3: Comparison of Yields in the Pictet-Spengler Reaction

Benzaldehyde Derivativeβ-ArylethylamineProductYield (%)Reference
This compoundTryptamine1-(2-Methoxy-5-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydro-β-carbolineData not available
4-(Trifluoromethyl)benzaldehydeTryptamine1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydro-β-carboline91% (in a related reaction)[7]
BenzaldehydeTryptamine1-Phenyl-1,2,3,4-tetrahydro-β-carboline70-85%General knowledge
4-NitrobenzaldehydeTryptamine1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-β-carbolineHighGeneral knowledge
4-MethoxybenzaldehydeTryptamine1-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carbolineModerate[7]

Note: Specific yield for this compound was not found in the searched literature. The table provides representative yields to infer potential reactivity.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for the Wittig Reaction

A phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with the aldehyde.

  • Materials: Substituted benzaldehyde, benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to 0 °C or -78 °C and add the base dropwise.

    • Stir the resulting ylide solution for a specified time.

    • Add a solution of the substituted benzaldehyde in the anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by chromatography.

General Protocol for the Horner-Wadsworth-Emmons Reaction

The phosphonate reagent is deprotonated with a base, and the resulting carbanion reacts with the aldehyde.

  • Materials: Substituted benzaldehyde, triethyl phosphonoacetate, base (e.g., sodium hydride or DBU), anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend the base in the anhydrous solvent.

    • Add the phosphonate reagent dropwise at 0 °C.

    • Stir the mixture at room temperature for a specified time to ensure complete formation of the carbanion.

    • Add a solution of the substituted benzaldehyde in the anhydrous solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by chromatography.

General Protocol for the Pictet-Spengler Reaction

This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde.

  • Materials: Substituted benzaldehyde, tryptamine or phenethylamine derivative, acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid), solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve the β-arylethylamine and the substituted benzaldehyde in the solvent.

    • Add the acid catalyst and stir the mixture at room temperature or with heating.

    • Monitor the reaction by TLC until completion.

    • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization.

Visualization of Reaction Workflows

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide_Formation Ylide Formation (Phosphonium Salt + Base) Aldehyde_Addition Addition of Substituted Benzaldehyde Ylide_Formation->Aldehyde_Addition 1. Reaction_Stirring Stirring at RT Aldehyde_Addition->Reaction_Stirring 2. Quenching Quenching Reaction_Stirring->Quenching 3. Extraction Extraction Quenching->Extraction 4. Purification Purification Extraction->Purification 5.

General workflow for the Wittig reaction.

HWE_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carbanion_Formation Carbanion Formation (Phosphonate + Base) Aldehyde_Addition Addition of Substituted Benzaldehyde Carbanion_Formation->Aldehyde_Addition 1. Reaction_Stirring Stirring at RT Aldehyde_Addition->Reaction_Stirring 2. Quenching Quenching Reaction_Stirring->Quenching 3. Extraction Extraction Quenching->Extraction 4. Purification Purification Extraction->Purification 5.

General workflow for the HWE reaction.

Pictet_Spengler_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Mixing Mixing of Amine, Aldehyde, and Catalyst Reaction_Stirring Stirring (RT or Heat) Mixing->Reaction_Stirring 1. Neutralization Neutralization Reaction_Stirring->Neutralization 2. Extraction Extraction Neutralization->Extraction 3. Purification Purification Extraction->Purification 4. ALDH_Inhibition_Pathway Aldehyde Cellular Aldehydes ALDH ALDH Aldehyde->ALDH Carboxylic_Acid Carboxylic Acids (Detoxification) ALDH->Carboxylic_Acid Retinoic_Acid Retinoic Acid ALDH->Retinoic_Acid Retinal Retinal Retinal->ALDH RAR Retinoic Acid Receptor (RAR) Retinoic_Acid->RAR Gene_Expression Target Gene Expression RAR->Gene_Expression Cell_Differentiation Cell Differentiation, Proliferation, Apoptosis Gene_Expression->Cell_Differentiation Inhibitor Benzaldehyde Derivative (e.g., from 2-Methoxy-5- (trifluoromethyl)benzaldehyde) Inhibitor->ALDH

References

A Comparative Guide to the In Vitro Screening of Compounds Structurally Related to 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vitro screening data for a broad series of compounds synthesized from 2-Methoxy-5-(trifluoromethyl)benzaldehyde is not extensively available in the public domain, this guide provides a comparative analysis of structurally related compounds featuring the key moieties of a methoxy and a trifluoromethyl group on a phenyl ring. The inclusion of a trifluoromethyl group in drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide will focus on the in vitro anticancer and antimicrobial activities of three major classes of compounds: trifluoromethyl-substituted chalcones, benzimidazoles, and Schiff bases, providing a valuable reference for researchers in the field of medicinal chemistry.

Comparative In Vitro Anticancer Activity

The in vitro cytotoxic activity of various trifluoromethyl-containing compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in this assessment.[3] The following tables summarize the IC50 values for representative compounds from different chemical classes.

Trifluoromethyl-Substituted Chalcones

Chalcones are a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] The presence of trifluoromethyl and methoxy groups on these rings has been shown to influence their anticancer potential.[5][6]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound B3 (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa (Cervical Cancer)3.2045-Fluorouracil>10
MCF-7 (Breast Cancer)3.8495-Fluorouracil>10
Compound 12 (Chalcone with B-ring 2-CF3 substitution)A549 (Lung Cancer)1.83Doxorubicin0.98
HepG2 (Liver Cancer)1.25Doxorubicin0.87
MCF-7 (Breast Cancer)2.17Doxorubicin1.24
Compound 13 (Chalcone with B-ring 3-CF3 substitution)A549 (Lung Cancer)2.01Doxorubicin0.98
HepG2 (Liver Cancer)1.58Doxorubicin0.87
MCF-7 (Breast Cancer)2.43Doxorubicin1.24

Note: The data presented is a compilation from different studies for illustrative comparison.[5][6]

Trifluoromethyl-Substituted Benzimidazoles

Benzimidazole derivatives are another important class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer effects.[7][8][9]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4c HepG2 (Liver Cancer)2.39PaclitaxelNot Specified
Compound 4g MCF-7 (Breast Cancer)3.15PaclitaxelNot Specified
FA16 (Ferroptosis Inducer)HepG2 (Liver Cancer)~5ErastinNot Specified
Compound 5g HeLa (Cervical Cancer)8.70DoxorubicinNot Specified
MCF-7 (Breast Cancer)9.39DoxorubicinNot Specified

Note: The data presented is a compilation from different studies for illustrative comparison.[10][11][12]

Comparative In Vitro Antimicrobial Activity

Trifluoromethyl-containing compounds have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Trifluoromethyl-Substituted Chalcones and Schiff Bases
Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Chalcone A3 Staphylococcus aureus8Ciprofloxacin4
Candida albicans16Fluconazole8
Chalcone B3 Staphylococcus aureus4Ciprofloxacin4
Candida albicans8Fluconazole8
Schiff Base RO4 Candida albicans62.5Not SpecifiedNot Specified

Note: The data presented is a compilation from different studies for illustrative comparison.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results. Below are standard protocols for the key experiments cited in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[15]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[3]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[15]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

G cluster_0 Cell Culture cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Add Test Compounds & Controls seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate IC50 Values read->analyze

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethyl-Substituted Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(trifluoromethyl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of analogs related to 2-Methoxy-5-(trifluoromethyl)benzaldehyde, targeting researchers, scientists, and drug development professionals. The information is compiled from various studies to delineate the structure-activity relationships (SAR) of this class of compounds, primarily focusing on their anticancer and antimicrobial properties.

Comparative Analysis of Biological Activity

The biological potency of benzaldehyde analogs is significantly influenced by the nature and position of substituents on the benzene ring. The interplay between electron-donating groups, such as methoxy (-OCH₃), and electron-withdrawing groups, like trifluoromethyl (-CF₃), dictates the compound's efficacy and mechanism of action.

Anticancer Activity

Substituted benzaldehydes have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A recent study highlighted that benzaldehyde and its derivatives can exert their anticancer effects by targeting the 14-3-3ζ signaling protein. This interaction disrupts major cancer-promoting pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[1][2][3] The inhibition of these pathways ultimately leads to suppressed cell growth and induction of apoptosis.

The following table summarizes the cytotoxic activity (IC₅₀ values) of various benzaldehyde analogs against different human cancer cell lines.

Table 1: Anticancer Activity of Substituted Benzaldehyde Analogs

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
BenzaldehydeUnsubstitutedA549 (Lung), BxPC3 (Pancreatic)Not specified, inhibits multiple pathways[1]
2-(benzyloxy)benzaldehyde2-benzyloxyHL-60 (Leukemia)Significant activity at 1-10 µMNot specified in abstract
2-(benzyloxy)-4-methoxybenzaldehyde2-benzyloxy, 4-methoxyHL-60 (Leukemia)Significant activity at 1-10 µMNot specified in abstract
2-(benzyloxy)-5-methoxybenzaldehyde2-benzyloxy, 5-methoxyHL-60 (Leukemia)Significant activity at 1-10 µMNot specified in abstract
2-[(3-methoxybenzyl)oxy]benzaldehyde2-(3-methoxybenzyloxy)HL-60 (Leukemia)Most potent in the seriesNot specified in abstract
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeComplexA-549 (Lung)40.42 ± 3.42 (nM)[4]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeComplexHeLa (Cervical)29.12 ± 1.69 (nM)[4]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)2-hydroxy, 3-methoxyMDA-MB-231 (Breast)35.40 ± 4.2[5]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)2-hydroxy, 3-methoxyPC-3 (Prostate)47.10 ± 3.8[5]

Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, including cell lines and assay protocols.

Antimicrobial Activity

Benzaldehyde derivatives have also been investigated for their efficacy against a range of microbial pathogens. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table summarizes the MIC values of various substituted benzaldehyde oxime derivatives against selected bacteria and fungi.

Table 2: Antimicrobial Activity of Substituted Benzaldehyde Analogs

CompoundTest OrganismMIC (µg/mL)Reference
Vanillin oximeCandida albicans12[6]
Vanillin oximeSaccharomyces cerevisiae63[6]
5-Bromovanillin oximeCandida albicans8[6]
5-Bromovanillin oximeSaccharomyces cerevisiae12[6]
5-Iodovanillin oximeCandida albicans4[6]
5-Iodovanillin oximeSaccharomyces cerevisiae8[6]
Benzaldehyde azomethine derivativesGram-negative bacteriaBactericidal activity observed[7]

Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of MIC values should be made with caution due to variations in experimental conditions, including microbial strains and assay protocols.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the reproducibility and further investigation of these compounds.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the benzaldehyde analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

DNA Fragmentation Assay for Apoptosis

Principle: A hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. This DNA fragmentation can be visualized as a characteristic "ladder" on an agarose gel.

Protocol:

  • Cell Treatment: Treat cells with the benzaldehyde analogs at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours). Collect both adherent and floating cells.

  • Cell Lysis: Wash the cells with PBS and lyse them in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

  • DNA Extraction: Centrifuge the lysate to pellet the high molecular weight DNA. The supernatant contains the fragmented DNA. Extract the DNA from the supernatant using a phenol-chloroform-isoamyl alcohol mixture.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase by adding sodium acetate and cold ethanol.

  • RNase Treatment: Resuspend the DNA pellet in TE buffer and treat with RNase A to remove any contaminating RNA.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel until adequate separation is achieved.

  • Visualization: Visualize the DNA fragments under UV light. The appearance of a ladder pattern is indicative of apoptosis.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine the MIC.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare a stock solution of the benzaldehyde analog in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizations

The following diagrams illustrate the key signaling pathways affected by benzaldehyde analogs and the logical relationships governing their structure-activity profiles.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K STAT3 STAT3 Growth_Factor_Receptor->STAT3 RAF RAF Growth_Factor_Receptor->RAF Benzaldehyde_Analog Benzaldehyde Analog 14-3-3zeta 14-3-3ζ Benzaldehyde_Analog->14-3-3zeta inhibits 14-3-3zeta->PI3K 14-3-3zeta->STAT3 14-3-3zeta->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits STAT3->Proliferation NFkB->Proliferation NFkB->Apoptosis inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis inhibits

Caption: Anticancer signaling pathway inhibited by benzaldehyde analogs.

sar_logic cluster_substituents Substituents Benzaldehyde_Scaffold Benzaldehyde Scaffold EWG Electron-Withdrawing Groups (e.g., -CF3, -NO2, Halogens) Benzaldehyde_Scaffold->EWG EDG Electron-Donating Groups (e.g., -OCH3, -OH) Benzaldehyde_Scaffold->EDG Position Position of Substituents (ortho, meta, para) Benzaldehyde_Scaffold->Position Biological_Activity Biological Activity (Anticancer, Antimicrobial) EWG->Biological_Activity Modulates Activity EDG->Biological_Activity Modulates Activity Position->Biological_Activity Critically Influences Potency

References

Benchmarking the performance of "2-Methoxy-5-(trifluoromethyl)benzaldehyde" in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of organic synthesis, the reactivity of substituted benzaldehydes is a critical parameter influencing the outcome of numerous named reactions. This guide provides a comprehensive performance benchmark of "2-Methoxy-5-(trifluoromethyl)benzaldehyde," an electron-deficient aromatic aldehyde, in several cornerstone reactions. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and understand the impact of substrate electronics on reaction efficiency.

The presence of a methoxy group at the 2-position and a potent electron-withdrawing trifluoromethyl group at the 5-position significantly modulates the electrophilicity of the carbonyl carbon in this compound. This electronic profile is anticipated to enhance its reactivity in nucleophilic addition reactions, a hypothesis that this guide will explore through comparative data in the Claisen-Schmidt, Wittig, and Horner-Wadsworth-Emmons reactions.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a variant of the Aldol condensation, is a robust method for the synthesis of chalcones, which are valuable precursors for flavonoids and other biologically active molecules. The reaction involves the condensation of an aromatic aldehyde with a ketone, typically under basic conditions.

Comparative Performance of Substituted Benzaldehydes

The following table summarizes the yields of chalcones synthesized from various substituted benzaldehydes with 2',4',6'-trimethoxyacetophenone. This data provides a clear comparison of how different electronic and steric factors on the benzaldehyde ring influence the reaction outcome.

Benzaldehyde DerivativeCatalyst/SolventYield (%)
2-Fluorobenzaldehyde50% KOH / MethanolHigh
3-Fluorobenzaldehyde50% KOH / MethanolHigh
2,4-Difluorobenzaldehyde50% KOH / Methanol-
2,5-Difluorobenzaldehyde50% KOH / Methanol-
2,4,5-Trifluorobenzaldehyde50% KOH / Methanol74
4-Methoxybenzaldehyde50% KOH / Methanol-
4-Nitrobenzaldehyde50% KOH / Methanol87

Note: Specific yield percentages for some derivatives were not explicitly provided in the source material but were described as "high yield."

The high yields obtained with fluorine- and nitro-substituted benzaldehydes underscore the enhanced reactivity of electron-deficient aldehydes in the Claisen-Schmidt condensation. The trifluoromethyl group in this compound is expected to confer similar, if not superior, reactivity.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcone derivatives.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • 2',4',6'-Trimethoxyacetophenone (1.0 eq)

  • 50% Aqueous Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2',4',6'-trimethoxyacetophenone (0.48 mmol) in methanol (10 mL), add the respective benzaldehyde derivative (0.77 mmol).

  • Add 50% KOH solution (0.13 mL) to the mixture and stir overnight at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under vacuum.

  • Extract the crude material with NH₄Cl solution (10 mL) and dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by precipitation or column chromatography.[1]

Experimental Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Acetophenone & Benzaldehyde in Solvent add_base Add Base (e.g., KOH) prep->add_base 1. stir Stir at Room Temperature add_base->stir 2. quench Quench Reaction stir->quench 3. extract Extract with Organic Solvent quench->extract 4. dry Dry & Concentrate extract->dry 5. purify Purify Product dry->purify 6. Wittig_Mechanism Ylide Phosphonium Ylide (Nucleophile) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO HWE_Advantages HWE Horner-Wadsworth-Emmons Reaction Advantage1 Water-Soluble Phosphate Byproduct HWE->Advantage1 Advantage2 More Nucleophilic Carbanion HWE->Advantage2 Advantage3 Often Higher Yields HWE->Advantage3 Advantage4 Generally E-selective HWE->Advantage4

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 2-Methoxy-5-(trifluoromethyl)benzaldehyde is to entrust it to a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a fluorinated organic compound, it requires specific disposal protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. This chemical is classified as a hazardous substance and requires careful management to prevent exposure and environmental contamination.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in a systematic and compliant manner. As a halogenated organic compound, it falls into a specific waste stream.[4][5]

Step 1: Waste Identification and Classification this compound is a halogenated organic compound due to the presence of the trifluoromethyl group.[4][5] Therefore, it must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[6]

Step 2: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste. This container should be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents." The label should also list all chemical constituents and their approximate percentages.[4]

  • Segregation: Keep the halogenated waste stream separate from other waste types, such as:

    • Non-halogenated organic waste

    • Acids and bases

    • Oxidizers and reducers

    • Aqueous solutions of toxic metals[6]

Step 3: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment tray to prevent the spread of any potential spills.

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated organic waste.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Disposal of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but always follow your institution's specific guidelines.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 146539-83-5
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance Light orange to yellow to green clear liquid
Density 1.36 g/cm³
Melting Point 20 - 25 °C

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_waste_stream Waste Identification and Segregation cluster_storage_disposal Storage and Final Disposal start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Waste fume_hood->classify container Select a Designated, Compatible Waste Container classify->container label_container Label Container: 'Hazardous Waste' 'Halogenated Organics' List Contents container->label_container segregate Segregate from Non-Compatible Waste Streams label_container->segregate store Store in a Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for 2-Methoxy-5-(trifluoromethyl)benzaldehyde, ensuring a secure laboratory environment.

Chemical Identifier:

  • CAS Number: 146539-83-5

Hazard Classification: This chemical is considered hazardous and is classified as follows:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[1]

The signal word for this chemical is Warning .[1] Hazard statements include:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or eyeglasses.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1]
Hand Protection Chemical-resistant gloves.To prevent skin contact.[2]
Body Protection Protective clothing; Laboratory coat.To prevent skin exposure.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A vapor respirator or an organic gases and vapors filter (Type A, Brown) is suggested.[2][3]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical for safety.

Engineering Controls:

  • Always handle in a well-ventilated area or outdoors.[1]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Wash hands, face, and any exposed skin thoroughly after handling.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Avoid ingestion and inhalation.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store locked up.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Instructions
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean your mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its container is essential to prevent environmental contamination and ensure compliance with regulations.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1]

  • Container Management: Keep the chemical in suitable, closed containers for disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 eng_controls Verify Engineering Controls (Fume Hood, Eyewash Station) prep->eng_controls Step 2 handling Chemical Handling ppe->handling eng_controls->handling Proceed when ready storage Proper Storage (Cool, Dry, Ventilated, Tightly Closed) handling->storage Post-use spill Spill / Exposure Event handling->spill If spill occurs decontamination Decontamination handling->decontamination Post-use storage->handling For subsequent use first_aid Administer First Aid (as per SDS) spill->first_aid If exposure occurs spill->decontamination Clean-up disposal Waste Disposal decontamination->disposal waste_container Dispose in Approved Waste Container disposal->waste_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.